A-74273
描述
属性
CAS 编号 |
130316-95-9 |
|---|---|
分子式 |
C44H74N4O8 |
分子量 |
787.1 g/mol |
IUPAC 名称 |
6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1 |
InChI 键 |
NVMVSIUABPBQIL-UOKFUGOKSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
规范 SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 74273 A-74273 A74273 gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
产品来源 |
United States |
Foundational & Exploratory
A-74273: An In-depth Technical Guide on the Mechanism of Action of a Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-74273 is a potent, nonpeptidic, orally active inhibitor of the human renin enzyme. Developed by Abbott Laboratories, this compound demonstrated significant potential in the preclinical setting for the treatment of hypertension. Its mechanism of action centers on the direct, competitive inhibition of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of the potent vasoconstrictor angiotensin II, leading to a decrease in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although the clinical development of this compound was discontinued, the data amassed from its preclinical evaluation offer valuable insights for researchers in the field of cardiovascular drug discovery.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effect by directly targeting and inhibiting the enzyme renin.[1] Renin is an aspartic protease that plays a crucial role in the regulation of blood pressure, fluid, and electrolyte balance.[1] It catalyzes the first and rate-limiting step of the RAAS cascade: the cleavage of angiotensinogen to form the decapeptide angiotensin I.[1]
This compound competitively binds to the active site of renin, thereby preventing angiotensinogen from accessing the catalytic domain of the enzyme.[1] This inhibition is highly potent, with an in vitro IC50 value of 3.1 nM for human renin.[2] The blockade of angiotensin I formation leads to a subsequent reduction in the levels of angiotensin II, the primary effector molecule of the RAAS. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone (B195564) from the adrenal cortex, which in turn promotes sodium and water retention by the kidneys. By diminishing angiotensin II levels, this compound leads to vasodilation and reduced fluid volume, culminating in a decrease in arterial blood pressure.[2]
The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.
Quantitative Data Summary
The preclinical evaluation of this compound generated significant quantitative data, which are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| Renin | Human | 3.1[2] |
| Renin | Dog | 43[3] |
Table 2: In Vivo Effects of Oral this compound in Conscious, Salt-Depleted Dogs[2]
| Oral Dose (mg/kg) | Peak Fall in Mean Arterial Pressure (mm Hg) | Maximal Inhibition of Plasma Renin Activity (%) |
| 0.3 | - | 43 ± 8 |
| 1.0 | - | - |
| 3.0 | -14 ± 1 | - |
| 10.0 | -26 ± 3 | - |
| 30.0 | -44 ± 3 | 98 ± 1 |
*Data are presented as mean ± SEM.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical assessment of this compound.
In Vitro Renin Inhibition Assay
This protocol is a representative method for determining the in vitro potency of renin inhibitors like this compound.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human renin.
Materials:
-
Purified human renin
-
Synthetic human angiotensinogen or a fluorogenic renin substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
Angiotensin I (for standard curve if using angiotensinogen)
-
Detection reagents (e.g., ELISA kit for Angiotensin I or a fluorescence plate reader for fluorogenic substrates)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer to achieve a range of final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the renin enzyme solution, and the various concentrations of this compound. Include control wells with no inhibitor (for maximum enzyme activity) and wells with no enzyme (for background).
-
Initiation of Reaction: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Initiate the enzymatic reaction by adding the angiotensinogen or fluorogenic substrate.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Termination and Detection:
-
If using angiotensinogen, terminate the reaction (e.g., by adding a stop solution or by placing on ice). Quantify the amount of angiotensin I produced using an ELISA.
-
If using a fluorogenic substrate, continuously monitor the increase in fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of renin inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for the in vitro renin inhibition assay.
In Vivo Antihypertensive Activity in Conscious, Salt-Depleted Dogs
This protocol is based on the methodology described for evaluating the in vivo efficacy of this compound.[2]
Objective: To assess the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a conscious, hypertensive animal model.
Animal Model:
-
Normotensive dogs rendered hypertensive by sodium depletion (low sodium diet and diuretic administration).
Procedure:
-
Animal Preparation and Salt Depletion: House dogs individually and acclimate them to the laboratory environment. Induce a state of elevated plasma renin activity by feeding a low-sodium diet for at least one week and administering a diuretic (e.g., furosemide) prior to the study.
-
Surgical Instrumentation: Under anesthesia, surgically implant catheters into the femoral artery and vein for direct blood pressure measurement and blood sampling, respectively. Allow for a recovery period of at least one week.
-
Experimental Protocol:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.
-
After a baseline recording period, administer this compound orally at various doses (e.g., 0.3, 1, 3, 10, and 30 mg/kg) or a vehicle control.
-
Continuously monitor and record hemodynamic parameters for several hours post-dosing.
-
Collect venous blood samples at predetermined time points for the determination of plasma renin activity and drug concentrations.
-
-
Plasma Renin Activity (PRA) Assay:
-
Centrifuge blood samples to separate plasma.
-
Determine PRA by measuring the rate of angiotensin I generation from endogenous angiotensinogen under standardized conditions (e.g., incubation at 37°C, pH 7.4).
-
Quantify the generated angiotensin I using a radioimmunoassay (RIA) or ELISA.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure from baseline for each dose group.
-
Calculate the percentage inhibition of plasma renin activity from baseline for each dose group.
-
Analyze the data for statistical significance between the treatment and control groups.
-
The logical relationship for assessing the in vivo effects of this compound is depicted in the diagram below.
Conclusion
This compound is a well-characterized, potent, and orally active renin inhibitor. Its mechanism of action is the direct and competitive inhibition of renin, leading to the suppression of the Renin-Angiotensin-Aldosterone System. Preclinical studies in various animal models, particularly in salt-depleted dogs, have demonstrated its efficacy in lowering blood pressure and reducing plasma renin activity in a dose-dependent manner. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of cardiovascular drug development. While this compound did not progress to clinical use, the insights gained from its development continue to be of significant value in the ongoing search for novel antihypertensive therapies.
References
A-74273: An In-depth Technical Guide on Renin Inhibition Potency
Introduction: A-74273 is a potent, nonpeptide, and orally active inhibitor of the enzyme renin, the critical and rate-limiting enzyme in the renin-angiotensin system (RAS).[1][2][3] The development of orally bioavailable renin inhibitors represented a significant therapeutic goal for managing hypertension and other cardiovascular diseases. This compound emerged from efforts to discover nonpeptide renin inhibitors with improved oral absorption and efficacy.[4] This document provides a detailed overview of the renin inhibition potency of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.
Quantitative Potency Data
This compound demonstrates high potency against human renin and modest activity against canine renin, which enabled its evaluation in preclinical efficacy models.[2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | Assay Condition | IC50 Value | Reference |
| Human Renin | Purified enzyme / Plasma | 3.1 nM | [1][2][5] |
| Dog Renin | Plasma (pH 7.4) | 43 nM | [2][4] |
Mechanism of Action
This compound functions as a competitive inhibitor of renin.[5] It binds to the active site of the enzyme, directly competing with the natural substrate, angiotensinogen (B3276523).[3] This binding prevents the proteolytic cleavage of angiotensinogen into angiotensin I, which is the first and rate-limiting step of the RAS cascade.[3] By blocking this initial step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure.[5]
Signaling Pathway and Point of Inhibition
The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. This compound exerts its effect at the very beginning of this pathway.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Protocols
The determination of renin inhibition potency involves both in vitro enzymatic assays and in vivo models.
In Vitro Renin Inhibition Assay (Representative Protocol)
This protocol describes a typical method to determine the IC50 value of this compound against purified human renin.
-
Objective: To measure the concentration-dependent inhibition of renin activity by this compound.
-
Materials:
-
Recombinant human renin.
-
Renin substrate (e.g., synthetic peptide or angiotensinogen).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., Tris or phosphate (B84403) buffer at physiological pH 7.4).
-
Detection reagents for Angiotensin I (e.g., ELISA kit or HPLC standards).
-
96-well microplates.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., from picomolar to micromolar).
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of human renin to the wells of a microplate. Add the various dilutions of this compound to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the renin substrate to all wells.
-
Reaction Incubation: Incubate the plate for a fixed period (e.g., 60-120 minutes) at 37°C, allowing for the generation of Angiotensin I.
-
Reaction Termination: Stop the reaction using a suitable agent (e.g., addition of a strong acid or specific inhibitor).
-
Quantification: Measure the amount of Angiotensin I produced in each well using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Model (Conscious, Salt-Depleted Dog)
This model is used to assess the oral bioavailability and antihypertensive effects of renin inhibitors.
-
Objective: To evaluate the effect of orally administered this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a hypertensive animal model.
-
Animal Model: Conscious dogs are typically used. To stimulate the renin-angiotensin system, the animals are put on a low-sodium diet and may be treated with a diuretic.[2]
-
Methodology:
-
Instrumentation: Animals are surgically instrumented with catheters for blood pressure monitoring and blood sampling.
-
Dosing: this compound is administered orally (p.o.) or intraduodenally (i.d.) at various doses (e.g., 0.3 to 30 mg/kg).[1]
-
Monitoring: MAP is continuously monitored. Blood samples are collected at multiple time points before and after drug administration.
-
PRA Measurement: Plasma is separated from blood samples and used to determine plasma renin activity. This is typically done by measuring the rate of Angiotensin I generation when the plasma is incubated at 37°C.[1]
-
Data Analysis: The changes in MAP and the percent inhibition of PRA from baseline are calculated for each dose group and plotted over time to assess the magnitude and duration of the drug's effect.
-
Visualized Workflows
In Vitro IC50 Determination Workflow
Caption: A typical experimental workflow for determining the IC50 of this compound.
Mechanism of Competitive Inhibition
References
- 1. Discovery of a well-absorbed, efficacious renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
The Core Structure-Activity Relationship of A-74273: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of A-74273, a potent, nonpeptidic inhibitor of human renin developed by Abbott Laboratories. This compound emerged from a research program aimed at discovering orally bioavailable renin inhibitors for the treatment of hypertension. This document summarizes the key structural features of this compound and its analogs that influence their biological activity, presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations of key concepts.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation, nonpeptidic renin inhibitor that demonstrated improved oral bioavailability compared to earlier peptidic inhibitors.[1][2] Renin is an aspartic protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the cleavage of angiotensinogen (B3276523) to form angiotensin I.[3] Inhibition of renin, therefore, represents a prime therapeutic target for controlling hypertension. The chemical structure of this compound, N-(3-(4-morpholino)propyl)-5(S)-(2(S)-(4-(methoxymethoxy)piperidin-1-yl)carbonyl-2-phenyl)ethoxyhexanamido-6-cyclohexyl-4(S)-hydroxy-2(S)-isopropylhexanamide, reveals a complex molecule with multiple chiral centers and functional groups that interact with the active site of renin.[2]
The core of this compound's mechanism of action lies in its ability to act as a transition-state analog, binding tightly to the active site of the renin enzyme and preventing it from processing its natural substrate, angiotensinogen.[4][5] The development and optimization of this compound and its analogs were guided by understanding the key interactions between the inhibitor and the enzyme's active site pockets (typically denoted S1, S2, S1', etc.).
Core Structure-Activity Relationship Insights
The SAR of the this compound series of compounds was primarily driven by the need to enhance oral bioavailability while maintaining high inhibitory potency against human renin. A critical finding in the development of this compound was the identification of the morpholino moiety as a site of metabolic instability.[6] This led to extensive exploration of modifications at this part of the molecule to improve its pharmacokinetic profile.
The P1/P1' and P2' Moieties
The potency of renin inhibitors is highly dependent on the nature of the groups occupying the S1, S1', and S2' pockets of the enzyme. For transition-state inhibitors, the group at the P1 position plays a crucial role in binding. Small alkyl side chains at this position were found to diminish inhibitory activity.[5] The design of this compound incorporates a dihydroxyethylene transition-state mimic at the scissile bond, which has been shown to significantly enhance inhibitory potency.
The P2-P4 Region
The P2-P4 region of the inhibitor is critical for establishing interactions with the corresponding S2-S4 pockets of renin. A key innovation in the broader class of Abbott renin inhibitors was the use of a 3-azaglutaramide as a P2-P4 replacement, which contributed to improved bioavailability. While not explicitly part of this compound's final structure, this work highlights the importance of this region for oral absorption.
The C-terminus and the Role of the Morpholino Group
Computer modeling of this compound bound to renin indicated that the C-terminus is involved in a hydrogen-bonding network.[6] The morpholino group in this compound was identified as a site of metabolic degradation, leading to the formation of three primary metabolites through oxidation of the morpholine (B109124) ring.[6] This metabolic liability was a key driver for the synthesis of analogs with modified C-terminal groups. The exploration of various C-terminal groups revealed that those with multiple hydrogen-bonding capabilities, such as 3,5-diaminotriazole and cyanoguanidines, provided particularly potent renin binding.[6] The balance between lipophilicity, aqueous solubility, and hydrogen-bonding capacity at the C-terminus was found to be critical for achieving high oral bioavailability.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data for this compound, providing a benchmark for its biological activity. A comprehensive table of analogs is not available in the public literature; however, the data for this compound itself illustrates the high potency and oral activity achieved.
| Compound | Human Renin IC50 (nM) | Dog Renin IC50 (nM) | Oral Bioavailability (Dog, %) |
| This compound | 3.1[1][2] | 43[1][2] | 54 ± 13[1][2] |
Note: The bioavailability in dogs was estimated using a renin inhibitory activity assay, which may account for active metabolites.
Experimental Protocols
In Vitro Human Renin Inhibition Assay
The following is a generalized protocol for a fluorometric renin inhibition assay, based on commercially available kits and methods described in the literature, which is representative of the type of assay used to determine the IC50 of this compound and its analogs.
Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore and a quencher. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to renin activity.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., containing EDANS and Dabcyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490-510 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and renin solution.
-
Inhibitor wells: Diluted test compound and renin solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically at 37°C for a set period (e.g., 60 minutes), taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Blood Pressure Measurement in Conscious Dogs
The following protocol is a generalized representation of the methods used to evaluate the in vivo efficacy of renin inhibitors like this compound in a conscious, salt-depleted dog model.
Principle: To assess the antihypertensive effect of a renin inhibitor, it is administered to dogs in which the renin-angiotensin system has been activated through sodium depletion. Blood pressure is monitored continuously to determine the magnitude and duration of the drug's effect.
Materials:
-
Conscious, trained dogs (e.g., Beagles)
-
Low sodium diet
-
Diuretic (e.g., furosemide)
-
Implantable telemetry system for continuous blood pressure and heart rate monitoring or an oscillometric blood pressure monitor
-
Test compound formulation for oral administration
Procedure:
-
Animal Model Preparation:
-
Acclimate dogs to the laboratory environment and blood pressure measurement procedures.
-
Induce a state of sodium depletion by feeding a low sodium diet and administering a diuretic for a period of several days prior to the study. This elevates baseline plasma renin activity.
-
-
Blood Pressure Measurement:
-
Withhold food overnight before the experiment.
-
Allow the dog to rest in a quiet environment for at least 5-10 minutes before taking baseline measurements.
-
If using an oscillometric monitor, place an appropriately sized cuff on a limb (e.g., the pelvic limb) and obtain at least five consecutive readings. Average these readings to determine the baseline systolic, diastolic, and mean arterial pressure.[6]
-
-
Drug Administration:
-
Administer the test compound orally at various dose levels to different groups of dogs. A vehicle control group should also be included.
-
-
Post-Dose Monitoring:
-
Monitor blood pressure and heart rate at regular intervals for several hours (e.g., up to 24 hours) after drug administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each time point and each dose group.
-
Plot the mean arterial pressure over time for each dose group to visualize the antihypertensive effect.
-
Determine the peak fall in blood pressure and the duration of action for each dose.
-
Visualizations
The following diagrams illustrate key concepts related to the this compound structure-activity relationship and experimental workflows.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibitors. I. Synthesis and structure-activity relationships of transition-state inhibitors containing homostatine analogues at the scissile bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Renin‐Angiotensin‐Aldosterone System in Greyhounds and Non‐Greyhound Dogs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of A-740003: A Potent and Selective P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders. Its activation by high concentrations of extracellular ATP, a key damage-associated molecular pattern, triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines such as IL-1β. The discovery of potent and selective antagonists for the P2X7 receptor has been a crucial step in validating its role in disease and exploring its therapeutic potential. This technical guide focuses on the discovery, development, and pharmacological profile of A-740003, a novel and selective P2X7 receptor antagonist.
Discovery and Chemical Profile
A-740003, with the chemical name N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, emerged from a cyanoguanidine series of compounds.[1] It was identified as a potent and selective antagonist of the P2X7 receptor with high affinity for both rat and human orthologs.[1][2]
Mechanism of Action
A-740003 acts as a competitive antagonist at the P2X7 receptor.[2] By binding to the receptor, it blocks the conformational changes induced by the agonist ATP, thereby preventing ion channel opening and subsequent downstream signaling events. This includes the inhibition of calcium influx, pore formation, and the release of pro-inflammatory cytokines.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for A-740003, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of A-740003
| Assay | Species | IC50 | Reference |
| BzATP-stimulated Calcium Influx | Rat | 18 nM | [2] |
| BzATP-stimulated Calcium Influx | Human | 40 nM | [2] |
| Yo-Pro-1 Uptake (Pore Formation) | Rat | 138 nM | [3] |
| Yo-Pro-1 Uptake (Pore Formation) | Human | 93 nM | [3] |
| Agonist-evoked IL-1β Release | Human (THP-1 cells) | 156 nM | [2] |
Table 2: In Vivo Efficacy of A-740003 in Pain Models
| Pain Model | Species | Endpoint | ED50 | Reference |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Antinociception | 19 mg/kg (i.p.) | [2] |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Reduction of Hyperalgesia | 38-54 mg/kg (i.p.) | [2] |
| Complete Freund's Adjuvant-induced Thermal Hyperalgesia | Rat | Reduction of Hyperalgesia | 38-54 mg/kg (i.p.) | [2] |
Signaling Pathways
Activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key pathways modulated by P2X7 and inhibited by A-740003.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.cn [glpbio.cn]
A-74273 Pharmacokinetics in Canines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-74273 is a potent, nonpeptidic inhibitor of the enzyme renin, a critical component of the Renin-Angiotensin-Aldosterone System (RAAS). By targeting the initial, rate-limiting step of this cascade, this compound demonstrates potential for the management of hypertension. Preclinical evaluation of pharmacokinetic properties in relevant animal models is a cornerstone of drug development. The canine model, particularly the beagle dog, is frequently employed for such studies due to physiological similarities to humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in canines, details established experimental methodologies, and visualizes the compound's mechanism of action and typical experimental workflows. While comprehensive quantitative pharmacokinetic parameters are not fully available in publicly accessible literature, this guide synthesizes the existing data on bioavailability, metabolism, and elimination to provide a foundational understanding for research and development professionals.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effect by directly inhibiting renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I. This action effectively blocks the entire downstream cascade of the Renin-Angiotensin-Aldosterone System, which plays a crucial role in the regulation of blood pressure and fluid balance. The inhibition of this system leads to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a reduction in blood pressure.
Pharmacokinetic Profile in Canines
Pharmacokinetic studies in beagle dogs have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. The available data indicates that the compound has been evaluated via both intravenous and oral (intraduodenal) routes of administration.
Quantitative Pharmacokinetic Parameters
While a complete public dataset is not available, the following table summarizes the known pharmacokinetic information for this compound in beagle dogs. Further studies would be required to populate a comprehensive list of parameters for both intravenous and oral administration.
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (Intraduodenal) Administration | Reference |
| Dose | 1 mg/kg | 10 mg/kg | [1] |
| Bioavailability (F) | - | 26 ± 10% | [1] |
| Cmax (Maximum Concentration) | Data not available | Data not available | - |
| Tmax (Time to Cmax) | Data not available | Data not available | - |
| t1/2 (Half-life) | Data not available | Data not available | - |
| AUC (Area Under the Curve) | Data not available | Data not available | - |
| CL (Clearance) | Data not available | Data not available | - |
| Vd (Volume of Distribution) | Data not available | Data not available | - |
Metabolism and Elimination
Studies in beagle dogs have demonstrated that this compound is subject to metabolism and is primarily eliminated via the hepatobiliary route.
-
Metabolism: The biotransformation of this compound is mediated, at least in part, by the cytochrome P450 3A (CYP3A) enzyme system. In vitro studies using dog liver microsomes have confirmed the conversion of this compound to its metabolites.[1]
-
Elimination: Following both intravenous (1 mg/kg) and oral (10 mg/kg) administration in beagle dogs, the predominant route of excretion is through the feces, accounting for over 92% of the administered dose. Less than 3% of the dose is recovered in the urine.[1] A study in a bile-exteriorized dog confirmed that hepatobiliary excretion is the major clearance mechanism, with 79.8% of an intravenous dose being excreted in the bile within 6 hours.[1]
Experimental Protocols
The following sections outline generalized experimental protocols for conducting pharmacokinetic studies of a compound like this compound in canines. These are based on standard practices and should be adapted with specific details for the compound of interest.
Animal Model
-
Species: Beagle dogs are a commonly used and accepted model for preclinical pharmacokinetic studies.
-
Health Status: Healthy, adult male and female dogs should be used. A thorough health screening, including physical examination and clinical pathology, should be performed prior to the study.
-
Housing and Diet: Animals should be housed in accordance with animal welfare regulations with access to standard canine diet and water. For oral administration studies, a period of fasting is typically required before dosing.
Dosing and Administration
-
Intravenous (IV) Administration: this compound, formulated in a suitable vehicle (e.g., 5% dextrose in water), is administered as a bolus injection or infusion into a peripheral vein (e.g., cephalic vein).
-
Oral (PO) Administration: The compound is administered orally, typically as a capsule or via gavage. For compounds with potential solubility issues, intraduodenal administration may be used to bypass gastric degradation.
Blood Sampling
-
Procedure: Blood samples are collected from a peripheral vein (e.g., jugular vein) at predetermined time points following drug administration.
-
Time Points: A typical sampling schedule for an IV study might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For an oral study, time points might include pre-dose, and 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
Conclusion
The available data on this compound in canines indicates that it is a renin inhibitor with oral bioavailability and is primarily cleared through hepatobiliary excretion following metabolism by CYP3A enzymes. While a comprehensive public dataset of its pharmacokinetic parameters is lacking, the information presented in this guide provides a crucial foundation for researchers and drug development professionals. Further studies are necessary to fully characterize the pharmacokinetic profile of this compound in the canine model to support its continued development. The experimental protocols and workflows described herein offer a template for the design and execution of such studies.
References
In Vitro Metabolism of A-74273: A Methodological Overview
Disclaimer: As of the latest search, specific data on the in vitro metabolism of the compound A-74273 is not publicly available. Therefore, this document serves as a comprehensive technical guide outlining the standard methodologies and data presentation that would be employed in the investigation of the in vitro metabolism of a novel chemical entity, using generalized information from established drug metabolism studies.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for conducting and interpreting in vitro metabolism studies. The principles and protocols described herein are based on established practices in the field of drug metabolism and pharmacokinetics.
Introduction to In Vitro Metabolism Studies
In vitro metabolism studies are fundamental in drug discovery and development for predicting the metabolic fate of a new chemical entity in the body.[1] These studies help in identifying potential metabolic pathways, the enzymes involved (primarily Cytochrome P450 enzymes), and the rate of metabolism.[2][3][4][5][6] This information is crucial for understanding a drug's pharmacokinetic profile, potential drug-drug interactions, and any metabolism-related toxicities.[4][7]
The primary objectives of in vitro metabolism studies include:
-
Determination of metabolic stability.
-
Identification of major metabolites.
-
Elucidation of metabolic pathways.
-
Identification of the enzymes responsible for metabolism.
-
Assessment of potential for enzyme inhibition or induction.
Data Presentation: Summarizing Quantitative Data
Quantitative data from in vitro metabolism studies are typically summarized in tables to facilitate comparison and interpretation. Below is a template for presenting such data for a hypothetical compound.
Table 1: In Vitro Metabolic Stability of a Hypothetical Compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |
| Parent Compound Remaining (%) | Data | Data | Data |
| Half-life (t½, min) | Calculated Value | Calculated Value | Calculated Value |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated Value | Calculated Value | Calculated Value |
Table 2: Metabolite Identification and Formation
| Metabolite ID | Proposed Structure | Mass Shift (m/z) | Relative Abundance (%) | Proposed Metabolic Reaction |
| M1 | Hydroxylated | +16 | Data | Oxidation |
| M2 | N-dealkylated | -C2H4 | Data | Dealkylation |
| M3 | Glucuronide Conjugate | +176 | Data | Glucuronidation |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vitro metabolism experiments. The following is a generalized protocol for a typical metabolic stability assay using liver microsomes.
3.1. Metabolic Stability in Liver Microsomes
Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the incubation mixture is transferred to a new tube containing cold acetonitrile with an internal standard to stop the reaction.
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Control incubations are performed in the absence of NADPH to assess non-enzymatic degradation.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: Hypothetical metabolic pathway of a xenobiotic.
Caption: Experimental workflow for an in vitro metabolism assay.
References
- 1. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of biotransformation studies in minimizing metabolism-related liabilities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cytochrome P450 Metabolism of A-74273
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated metabolism of A-74273, an orally active renin inhibitor formerly under development by Abbott Laboratories. The information presented is synthesized from published preclinical in vivo and in vitro studies.
Core Summary
This compound undergoes extensive metabolism, primarily centered on the morpholine (B109124) ring. In vivo studies in rats and dogs, along with in vitro investigations using human, rat, and dog liver microsomes, have demonstrated a consistent metabolic profile across species. The primary metabolic pathway involves the oxidative cleavage of the morpholine ring, leading to the formation of three main metabolites. This biotransformation is, at least in part, catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes.
Quantitative Metabolic Data
The following table summarizes the quantitative data on the biliary excretion of this compound and its major metabolites following intravenous administration.
| Compound | Biliary Excretion (% of Radioactive Dose) in Dogs | Biliary Excretion (% of Radioactive Dose) in Rats |
| This compound (Unchanged) | 5 - 17% | Not explicitly quantified in the same manner |
| A-78242 (Ethanolamine Metabolite) | 12.0 - 20.2% | Not explicitly quantified in the same manner |
| A-78030 (Amine Metabolite) | 12.0 - 20.2% | Not explicitly quantified in the same manner |
| A-81307 (Carboxylic Acid Metabolite) | 12.0 - 20.2% | Not explicitly quantified in the same manner |
Data derived from in vivo studies in bile-exteriorized animals.
Metabolic Pathways and Experimental Workflows
The metabolic fate of this compound and the general experimental approach to its characterization are depicted in the following diagrams.
Experimental Protocols
Based on the available information, the key experiments for elucidating the metabolism of this compound involved the following methodologies.
In Vivo Metabolism and Disposition Studies
-
Animal Models: Male and female Beagle dogs and Sprague-Dawley rats were utilized. For detailed biliary excretion studies, animals were bile-exteriorized.
-
Dosing: Radiolabeled [14C]this compound was administered as a single oral or intravenous dose.
-
Sample Collection: Urine, feces, and bile (from cannulated animals) were collected over a period of up to 5 days post-dose.
-
Analytical Method: Radio-High-Performance Liquid Chromatography (Radio-HPLC) was employed to separate and quantify the parent compound and its metabolites in the collected biological samples.
In Vitro Metabolism Studies
-
Enzyme Source: Liver microsomes were prepared from rats, dogs, and humans.
-
Substrate: [14C]this compound was used as the substrate.
-
Incubation: The radiolabeled compound was incubated with the liver microsomal preparations in the presence of necessary cofactors (e.g., NADPH).
-
Metabolite Identification: The formation of metabolites was monitored and analyzed, likely using Radio-HPLC and potentially mass spectrometry for structural elucidation.
-
Enzyme Inhibition Studies: To identify the specific P450 isozymes involved, inhibition studies were performed. The use of troleandomycin (B1681591) and erythromycin, known inhibitors of CYP3A, suggested the involvement of this enzyme subfamily in the biotransformation of this compound.
Concluding Remarks
The metabolism of the renin inhibitor this compound is characterized by extensive biotransformation of its morpholine moiety, a process mediated in part by the CYP3A enzyme subfamily. The metabolic profile, featuring the formation of ethanolamine, amine, and carboxylic acid derivatives, is consistent across preclinical species (rat, dog) and in vitro human liver microsome models. This cross-species similarity suggested that the preclinical models were representative of human metabolism. The discontinuation of this compound's development has limited the availability of more extensive clinical metabolic data. This guide serves as a foundational resource for researchers interested in the metabolic pathways of morpholine-containing compounds and the role of CYP3A in drug development.
The Metabolic Fate of A-74273: An In-Depth Examination of Morpholine Ring Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic processes involving the morpholine (B109124) ring of the potent renin inhibitor, A-74273. The following sections detail the quantitative data on its major metabolites, the experimental protocols for in vivo and in vitro metabolism studies, and visual representations of the metabolic pathways and experimental workflows.
Quantitative Analysis of this compound Metabolism
The metabolism of this compound predominantly occurs through the opening of its morpholine ring, leading to the formation of three primary metabolites. In vivo studies in dogs following a 1 mg/kg intravenous dose have quantified the contribution of these metabolites to the total radioactivity found in bile, as detailed in Table 1.
| Metabolite ID | Chemical Name | Percentage of Biliary Radioactivity (%)[1] |
| A-78242 | Ethanolamine (B43304) derivative | 12.0 - 20.2 |
| A-78030 | Amine derivative | 12.0 - 20.2 |
| A-81307 | Carboxylic acid derivative | 12.0 - 20.2 |
| This compound | Unchanged Parent Drug | 5 - 17 |
| Table 1: Biliary Excretion of this compound and its Metabolites in Dogs |
Metabolic Pathway of the this compound Morpholine Ring
The biotransformation of the morpholine ring of this compound proceeds through an oxidative cleavage, resulting in the formation of an ethanolamine metabolite (A-78242), which is further metabolized to an amine (A-78030) and a carboxylic acid (A-81307). This metabolic cascade is a critical aspect of the drug's clearance.
Experimental Protocols
Detailed methodologies for the investigation of this compound metabolism are crucial for the replication and extension of these findings. The following sections outline representative protocols for both in vivo and in vitro studies based on established practices in drug metabolism research.
In Vivo Metabolism Studies in Animal Models (Rat and Dog)
-
Animal Models and Dosing:
-
Male and female Sprague-Dawley rats and Beagle dogs are used.
-
For intravenous (IV) administration, [14C]this compound is administered at a dose of 1 mg/kg.
-
For oral (PO) administration, the dose is 10 mg/kg.
-
-
Sample Collection:
-
Urine and feces are collected for 5 days post-dose.
-
For biliary excretion studies, animals are bile-duct cannulated, and bile is collected for at least 6 hours.
-
-
Sample Analysis:
-
Radioactivity in samples is quantified using liquid scintillation counting.
-
Metabolite profiling is performed using radio-HPLC analysis of bile, urine, and fecal homogenates.
-
In Vitro Metabolism Studies using Liver Microsomes
-
Microsome Preparation and Incubation:
-
Liver microsomes are prepared from rats, dogs, and humans.
-
Incubations are performed in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), [14C]this compound, and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Reaction Termination and Sample Preparation:
-
Reactions are terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
-
Metabolite Identification and Quantification:
-
Metabolites are separated and identified using HPLC coupled with a radioactivity detector and mass spectrometry (LC-MS/MS).
-
Comparison with authentic standards of the metabolites is used for confirmation.
-
Experimental Workflow for this compound Metabolism Studies
The systematic investigation of this compound metabolism follows a logical progression from in vivo observations to in vitro mechanistic studies. This workflow ensures a comprehensive understanding of the drug's metabolic fate.
References
Preclinical Profile of A-74273: A Potent and Orally Bioavailable Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for A-74273, a novel, nonpeptidic inhibitor of the human renin enzyme. Developed by Abbott Laboratories, this compound was identified as a potent and orally active agent with potential applications in the management of cardiovascular diseases. Although its clinical development was discontinued, the preclinical data for this compound offer valuable insights into the pharmacology and disposition of this class of renin inhibitors.
Core Findings at a Glance
This compound demonstrated high potency in inhibiting human renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation. In preclinical animal models, orally administered this compound elicited dose-dependent reductions in blood pressure and plasma renin activity. The compound exhibited favorable oral bioavailability in dogs, a significant advancement for nonpeptidic renin inhibitors at the time of its development.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
In Vitro Potency and Selectivity
| Target Enzyme | IC50 (nM) | Species | Notes |
| Renin | 3.1 | Human | Purified enzyme assay. |
| Renin | 43 | Dog | In plasma at pH 7.4. |
| Cathepsin G | >10,000 | Not Specified | Demonstrates high selectivity. |
| Pepsin | >10,000 | Not Specified | Demonstrates high selectivity. |
| Cathepsin D | >10,000 | Not Specified | Demonstrates high selectivity. |
In Vivo Pharmacodynamic Effects in Conscious, Salt-Depleted Dogs
| Oral Dose (mg/kg) | Peak Fall in Mean Arterial Pressure (mm Hg) | Maximum Inhibition of Plasma Renin Activity (%) |
| 0.3 | Not significant | 43 ± 8 |
| 1 | Not significant | Not reported |
| 3 | -14 ± 1 | Not reported |
| 10 | -26 ± 3 | Not reported |
| 30 | -44 ± 3 | 98 ± 1 |
Pharmacokinetic Profile in Dogs
| Parameter | Value | Species | Administration Route |
| Bioavailability | 54 ± 13% | Dog | Oral |
| Bioavailability | 26 ± 10% | Dog | Intraduodenal (10 mg/kg)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication of the findings.
In Vitro Renin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human renin.
Protocol:
-
Enzyme and Substrate: Purified human renin and a synthetic peptide substrate linked to a fluorophore and a quencher are used.
-
Reaction Buffer: The assay is performed in a suitable buffer at physiological pH (7.4).
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
20 µl of the synthetic peptide substrate is added to the wells of a microtiter plate.
-
150 µl of assay buffer is added to each well.
-
10 µl of the this compound solution at various concentrations is added to the inhibitor wells.
-
The reaction is initiated by adding 10 µl of purified human renin to each well.
-
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 15 minutes).
-
Detection: The fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair (e.g., excitation at 335-345 nm and emission at 485-510 nm).
-
Data Analysis: The percent inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Blood Pressure and Plasma Renin Activity Measurement in Conscious Dogs
Objective: To evaluate the effect of orally administered this compound on mean arterial pressure and plasma renin activity in a conscious, salt-depleted dog model.
Protocol:
-
Animal Model: Conscious beagle dogs are used for the study.
-
Salt Depletion: To activate the Renin-Angiotensin-Aldosterone System, the dogs are placed on a low-sodium diet and may be treated with a diuretic (e.g., furosemide) prior to the study. This makes blood pressure more sensitive to renin inhibition.
-
Drug Administration: this compound is administered orally as a single dose. A control group receives a vehicle.
-
Blood Pressure Measurement:
-
A catheter is surgically implanted into a major artery (e.g., femoral artery) of the dog under anesthesia prior to the study.
-
The catheter is connected to a pressure transducer to allow for continuous and direct measurement of arterial blood pressure in the conscious and unrestrained animal.
-
Mean arterial pressure is recorded at baseline and at multiple time points after drug administration.
-
-
Blood Sampling: Venous blood samples are collected from a separate catheter at baseline and at various time points post-dosing.
-
Plasma Renin Activity (PRA) Assay:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) in the plasma sample during a fixed incubation period. The generated angiotensin I is quantified using a radioimmunoassay (RIA) or a similar method.
-
-
Data Analysis: The changes in mean arterial pressure and plasma renin activity from baseline are calculated for each dose group and compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams visualize the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.
References
The Development of A-74273: A Nonpeptidic Renin Inhibitor by Abbott Laboratories
An In-depth Retrospective for Drug Development Professionals
A-74273 was a potent, orally active, nonpeptidic renin inhibitor developed by Abbott Laboratories in the early 1990s as a potential therapeutic agent for hypertension. As a key regulator of the renin-angiotensin system (RAS), renin represented a prime target for antihypertensive drug development. This compound emerged from efforts to create renin inhibitors with improved oral bioavailability over earlier peptidic compounds. While its development was ultimately discontinued, the history of this compound provides valuable insights into the challenges and strategies of nonpeptidic drug design, preclinical evaluation, and metabolic profiling.
Mechanism of Action: Targeting the Renin-Angiotensin System
This compound functions as a competitive inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I. This is the rate-limiting step in the RAS cascade, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor. By blocking this initial step, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Below is a diagram illustrating the renin-angiotensin signaling pathway and the point of intervention for this compound.
In Vitro and In Vivo Efficacy
This compound demonstrated potent inhibition of renin in both purified enzyme assays and in plasma. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites
| Compound | Target | IC50 (nM) |
| This compound | Human Renin | 3.1 |
| This compound | Canine Renin | 43 |
Table 2: In Vivo Antihypertensive Efficacy of Oral this compound in Conscious, Salt-Depleted Dogs
| Oral Dose (mg/kg) | Peak Fall in Mean Arterial Pressure (mm Hg) | Maximal Inhibition of Plasma Renin Activity (%) |
| 0.3 | - | 43 ± 8 |
| 1 | - | - |
| 3 | -14 ± 1 | - |
| 10 | -26 ± 3 | - |
| 30 | -44 ± 3 | 98 ± 1 |
Table 3: Oral Bioavailability of this compound in Various Species
| Species | Oral Bioavailability (%) |
| Dog | 54 ± 13 |
| Ferret | - |
| Monkey | - |
| Rat | - |
Pharmacokinetics and Metabolism
Studies in dogs revealed that this compound is metabolized, at least in part, by cytochrome P450 3A. Two primary metabolites were identified: the des-morpholino amine (A-78030) and the hydroxyethyl (B10761427) amine (A-78242). Interestingly, these metabolites retained activity against human renin but were less potent against canine renin. This species-specific difference in metabolite activity accounted for discrepancies between bioavailability estimates from renin inhibitory activity assays and HPLC analysis of the parent compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the key experiments conducted during the development of this compound.
Renin Inhibitor Activity Assay in Plasma
This protocol outlines a typical procedure for determining the inhibitory activity of a compound against renin in a plasma sample.
Methodology:
-
Plasma Collection: Collect blood into tubes containing EDTA and centrifuge to separate plasma.
-
Sample Preparation: To prevent the degradation of angiotensin I, add a protease inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the plasma.
-
Incubation: Aliquot the plasma and add varying concentrations of this compound or a vehicle control. Incubate the samples at 37°C for a defined period (e.g., 1-3 hours) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by rapidly cooling the samples on ice.
-
Angiotensin I Quantification: Measure the amount of angiotensin I generated in each sample using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Calculate the percentage of renin inhibition for each concentration of this compound by comparing the amount of angiotensin I generated in the presence of the inhibitor to that in the vehicle control. Determine the IC50 value from the resulting dose-response curve.
In Vivo Antihypertensive Studies in Conscious, Salt-Depleted Dogs
This protocol describes a common model for evaluating the efficacy of antihypertensive agents that target the renin-angiotensin system.
Methodology:
-
Animal Model: Use conscious, healthy dogs. To activate the renin-angiotensin system, place the animals on a low-sodium diet for a period of time (e.g., 5-7 days) prior to the study.
-
Instrumentation: Surgically implant an arterial catheter for direct and continuous measurement of blood pressure and heart rate.
-
Baseline Measurements: Before drug administration, record baseline cardiovascular parameters and collect a blood sample to determine baseline plasma renin activity (PRA).
-
Drug Administration: Administer this compound orally via gavage at various dose levels.
-
Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate for an extended period (e.g., 24 hours).
-
Blood Sampling: Collect blood samples at multiple time points after dosing to measure PRA and plasma concentrations of this compound and its metabolites.
-
Data Analysis: Analyze the changes in blood pressure, heart rate, and PRA from baseline in response to this compound administration.
Determination of Oral Bioavailability
This protocol details the steps to determine the fraction of an orally administered drug that reaches the systemic circulation.
Methodology:
-
Animal Subjects: Use a cohort of animals (e.g., dogs).
-
Intravenous Administration: Administer a known dose of this compound intravenously to a group of animals. Collect blood samples at various time points to determine the plasma concentration-time profile.
-
Oral Administration: After a suitable washout period, administer a known oral dose of this compound to the same or a different group of animals. Collect blood samples at various time points.
-
Sample Analysis: Analyze the plasma samples from both groups to determine the concentration of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate the area under the plasma concentration-time curve (AUC) for both the intravenous (AUCiv) and oral (AUCoral) routes of administration.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
In Vitro Metabolism using Liver Microsomes
This protocol is used to investigate the metabolic fate of a drug candidate.
Methodology:
-
Microsome Preparation: Prepare liver microsomes from the species of interest (e.g., human, dog, rat).
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, a NADPH-generating system (cofactor for cytochrome P450 enzymes), and this compound in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Identification: Analyze the incubation mixture using liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.
-
Metabolic Pathway Elucidation: Based on the identified metabolites, propose the metabolic pathways of this compound.
Conclusion
The development of this compound represents a significant step in the pursuit of orally active, nonpeptidic renin inhibitors. The comprehensive preclinical evaluation of this compound provided valuable data on its efficacy, mechanism of action, pharmacokinetics, and metabolism. Although its development was not pursued to market, the lessons learned from this compound have undoubtedly contributed to the broader understanding of renin inhibitor drug design and development, paving the way for future advancements in the treatment of hypertension.
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with A-74273
These application notes provide detailed protocols for conducting in vivo experiments to evaluate the efficacy of A-74273, a potent nonpeptide renin inhibitor, as an antihypertensive agent. The protocols are intended for researchers, scientists, and drug development professionals working with animal models of hypertension.
Overview
This compound is an orally active renin inhibitor that has demonstrated significant antihypertensive effects in preclinical studies. The following protocols describe the use of a conscious, salt-depleted dog model to assess the dose-dependent effects of this compound on blood pressure and plasma renin activity (PRA).
Signaling Pathway of the Renin-Angiotensin System (RAS)
This compound exerts its antihypertensive effect by inhibiting renin, the key enzyme in the Renin-Angiotensin System (RAS). The diagram below illustrates the RAS signaling cascade and the point of inhibition by this compound.
Caption: Renin-Angiotensin System and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in conscious, salt-depleted dogs.
Table 1: Dose-Dependent Effect of Oral this compound on Mean Arterial Pressure (MAP)
| Oral Dose (mg/kg) | Number of Animals (n) | Baseline MAP (mmHg) | Peak Fall in MAP (mmHg) |
| 0.3 | 8 | 105 ± 2 | -5 ± 2 |
| 1 | 8 | 106 ± 2 | -10 ± 2 |
| 3 | 8 | 107 ± 2 | -14 ± 1 |
| 10 | 8 | 108 ± 2 | -26 ± 3 |
| 30 | 8 | 109 ± 2 | -44 ± 3 |
| 60 | 6 | Not Reported | -46 ± 5 |
Table 2: Dose-Dependent Effect of Oral this compound on Plasma Renin Activity (PRA)
| Oral Dose (mg/kg) | Baseline PRA (ng Angiotensin I/ml/hr) | Maximal PRA Inhibition (%) |
| 0.3 | 10.9 ± 1.1 | 43 ± 8 |
| 1 | 11.5 ± 1.0 | 65 ± 7 |
| 3 | 12.1 ± 1.1 | 82 ± 5 |
| 10 | 12.7 ± 1.1 | 95 ± 2 |
| 30 | 12.5 ± 1.2 | 98 ± 1 |
Table 3: Effect of Intravenous this compound on Mean Arterial Pressure (MAP)
| Intravenous Dose (mg/kg) | Number of Animals (n) | Maximum Reduction in MAP (mmHg) |
| 10 | 6 | Not Reported |
| 30 | 6 | Not Reported |
Experimental Protocols
Animal Model: Conscious, Salt-Depleted Dog
Objective: To induce a state of elevated and stable plasma renin activity to reliably assess the efficacy of a renin inhibitor.
Materials:
-
Male or female beagle dogs (typically 8-12 kg)
-
Low sodium diet (e.g., commercially available prescription diet)
-
Furosemide (B1674285) solution for injection
-
Standard dog housing and care facilities
Protocol:
-
House dogs individually and acclimate them to the laboratory environment and experimental procedures.
-
For at least 7 days prior to the experiment, feed the dogs a low sodium diet.
-
On the day before the experiment, administer a single intramuscular injection of furosemide (e.g., 5 mg/kg) to induce diuresis and further deplete sodium levels.
-
Provide water ad libitum throughout the salt-depletion period.
-
This protocol typically results in a stable, elevated plasma renin activity.
Experimental Workflow for Efficacy Studies
The following workflow outlines the key steps for evaluating the in vivo efficacy of this compound.
Caption: In Vivo Efficacy Study Workflow.
Protocol for Efficacy Testing of this compound
Objective: To determine the dose-dependent effect of this compound on blood pressure and plasma renin activity.
Materials:
-
Conscious, salt-depleted dogs
-
This compound (formulated for oral or intravenous administration)
-
Arterial catheter and pressure transducer system for direct blood pressure measurement
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Plasma Renin Activity (PRA) assay kit
Protocol:
-
On the day of the experiment, place an arterial catheter in a peripheral artery (e.g., femoral artery) of the conscious dog for direct and continuous measurement of blood pressure and heart rate. Allow the animal to stabilize.
-
Collect a baseline blood sample for the determination of plasma renin activity.
-
Administer this compound either orally (p.o.) via gavage or intravenously (i.v.) as a bolus injection. Doses can range from 0.3 to 60 mg/kg for oral administration and 10 to 30 mg/kg for intravenous administration.
-
Continuously monitor and record mean arterial pressure (MAP) and heart rate for a predetermined period (e.g., up to 24 hours post-dose).
-
Collect serial blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) for the determination of PRA and plasma concentrations of this compound.
-
Process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Analyze plasma samples for PRA using a commercially available radioimmunoassay (RIA) or ELISA kit.[1][2]
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).
-
At the end of the experiment, humanely euthanize the animal or allow for a washout period before subsequent experiments, as approved by the Institutional Animal Care and Use Committee (IACUC).
Plasma Renin Activity (PRA) Assay
Objective: To quantify the activity of renin in plasma samples.
Principle: The assay measures the generation of angiotensin I from endogenous angiotensinogen by renin in the plasma sample. The amount of angiotensin I generated over a specific time is then quantified, typically by a competitive immunoassay.
Protocol (General Steps):
-
Thaw frozen plasma samples on ice.
-
To a portion of the plasma, add a generation buffer and protease inhibitors to prevent the degradation of angiotensin I.
-
Divide the sample into two aliquots. Incubate one aliquot at 37°C to allow for the enzymatic generation of angiotensin I by renin. Incubate the second aliquot at 4°C to serve as a baseline control (no generation).
-
After a defined incubation period (e.g., 1.5 to 3 hours), stop the enzymatic reaction.
-
Quantify the amount of angiotensin I in both the 37°C and 4°C samples using a validated immunoassay (e.g., RIA or ELISA).
-
Calculate the plasma renin activity by subtracting the angiotensin I concentration in the 4°C sample from the 37°C sample and dividing by the incubation time. Results are typically expressed as ng of Angiotensin I/mL/hour.[1][2]
References
Application Notes and Protocols for A-74273 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of A-74273, a potent and selective non-peptidic renin inhibitor, in various animal models. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Overview of this compound
This compound is an experimental drug developed by Abbott Laboratories that acts as a direct inhibitor of renin, the enzyme responsible for the initial and rate-limiting step of the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor and a key player in the pathophysiology of hypertension and other cardiovascular diseases.[1][2][3][4] Preclinical studies have primarily focused on its cardiovascular effects in canine and rodent models.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from preclinical studies of this compound in animal models.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| Bioavailability | 26 ± 10% | Dog | Intraduodenal | 10 mg/kg | [5] |
Table 2: Hemodynamic Effects of Intravenous this compound Infusion in Sodium-Depleted Anesthetized Dogs
| Dosage (mg/kg/min) | Maximal % Change in Mean Arterial Pressure (MAP) | Maximal % Change in Systemic Vascular Resistance (SVR) | Maximal % Change in Left Ventricular End-Diastolic Pressure (LVEDP) | Source |
| 0.001 | -4 ± 1% | - | - | [5] |
| 0.01 | -19 ± 3% | -21 ± 2% | -40 ± 8% | [5] |
| 0.1 | -23 ± 3% | -25 ± 2% | -47 ± 12% | [5] |
Table 3: Hemodynamic Effects of Intravenous this compound Infusion in Sodium-Replete Anesthetized Dogs
| Dosage (mg/kg/min) | Maximal % Change in Mean Arterial Pressure (MAP) | Maximal % Change in Systemic Vascular Resistance (SVR) | Source |
| 0.01 | No significant response | No significant response | [5] |
| 0.1 | -13 ± 2% | -7 ± 6% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in animal models.
Cardiovascular Effects in a Canine Model of Hypertension
This protocol is based on studies evaluating the hemodynamic effects of this compound in dogs.[5]
Objective: To assess the dose-dependent effects of this compound on blood pressure and other hemodynamic parameters in a canine model.
Animals: Male beagle dogs.
Materials:
-
This compound
-
Vehicle (e.g., 5% dextrose in water)
-
Anesthetic (e.g., pentobarbital)
-
Catheters for intravenous administration and blood pressure monitoring
-
Hemodynamic monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the dogs and surgically implant catheters for drug administration (e.g., into a femoral vein) and for monitoring arterial blood pressure and other hemodynamic parameters.
-
Sodium Depletion (Optional): To enhance the renin-angiotensin system's activity, a sodium-depleted state can be induced prior to the experiment.[5]
-
Drug Preparation: Dissolve this compound in a suitable vehicle to the desired concentrations for bolus and infusion.
-
Administration:
-
Administer a single intravenous (i.v.) bolus of this compound.
-
Immediately follow the bolus with a 30-minute i.v. infusion of this compound at a rate of one-tenth the bolus dose per minute.[5]
-
Control animals should receive the vehicle alone.
-
-
Hemodynamic Monitoring: Continuously record mean arterial pressure (MAP), systemic vascular resistance (SVR), left ventricular end-diastolic pressure (LVEDP), and other relevant cardiovascular parameters throughout the experiment.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline in response to different doses of this compound and compare them to the vehicle control group.
Oral Bioavailability Study in Dogs
Objective: To determine the oral bioavailability of this compound.
Animals: Male beagle dogs.
Materials:
-
This compound formulation for oral administration
-
This compound formulation for intravenous administration
-
Blood collection supplies
-
Analytical equipment for measuring this compound plasma concentrations (e.g., LC-MS/MS)
Procedure:
-
Animal Fasting: Fast the dogs overnight before drug administration.
-
Oral Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg).[5] Detailed procedures for oral administration to dogs can be followed.[6][7][8][9][10]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via an indwelling catheter.
-
Intravenous Administration (Crossover Design): After a suitable washout period, administer a single intravenous dose of this compound (e.g., 1 mg/kg) to the same dogs.
-
Blood Sampling: Collect blood samples at the same predetermined time points as the oral study.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) for both oral and i.v. routes. Bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.
Proposed Protocol for Evaluation in a Rodent Model of Inflammation
While specific studies of this compound in inflammation models were not identified, its mechanism of action on the renin-angiotensin system, which is implicated in inflammatory processes, suggests its potential utility in such models.[4]
Objective: To evaluate the potential anti-inflammatory effects of this compound in a rat model of carrageenan-induced paw edema.
Animals: Male Sprague-Dawley or Wistar rats.
Materials:
-
This compound
-
Vehicle for oral or intravenous administration
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before carrageenan injection. General protocols for intravenous administration in rats can be followed.[11][12][13][14][15]
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound treated groups compared to the vehicle control group at each time point.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin Signaling Pathway
The following diagram illustrates the renin-angiotensin system and the point of inhibition by this compound.
Caption: this compound inhibits the conversion of angiotensinogen to angiotensin I.
Experimental Workflow for Cardiovascular Assessment in Dogs
The diagram below outlines the general workflow for assessing the cardiovascular effects of this compound in a canine model.
Caption: Workflow for in vivo cardiovascular studies of this compound in dogs.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Cardiovascular effects and hemodynamic mechanism of action of the novel, nonpeptidic renin inhibitor this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. Giving oral medications to your dog | Veterinary Teaching Hospital | Washington State University [hospital.vetmed.wsu.edu]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. How to Administer Oral Medication to Your Dog | Highland Park Animal Hospital [hpanimalhospital.com]
- 10. Giving Your Dog Oral Medications | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. ntnu.edu [ntnu.edu]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Measuring A-74273 Plasma Concentration
Introduction
A-74273 is a potent and selective antagonist of the P2X7 receptor, with potential therapeutic applications in inflammatory and neuropathic pain. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable analytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound plasma concentrations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.[1][2][3] The described method is intended for researchers, scientists, and drug development professionals and includes sample preparation, chromatographic and mass spectrometric conditions, and method validation guidelines.
I. Data Presentation: Method Validation Summary
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose.[4][5][6] The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method for the quantification of this compound in plasma.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ) | To ensure the closeness of the measured value to the true value and the reproducibility of the measurements.[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision | To define the lowest concentration that can be reliably quantified. |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank plasma. | To ensure that the method can differentiate the analyte from other components in the sample matrix.[3] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. | To assess the influence of plasma components on the ionization of the analyte and IS. |
| Recovery | Consistent and reproducible recovery across the concentration range. | To determine the efficiency of the extraction procedure. |
| Stability | Analyte concentration within ±15% of the initial concentration under various storage and handling conditions. | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, short-term, long-term, post-preparative).[7] |
II. Experimental Protocols
This section details the step-by-step methodology for the quantification of this compound in plasma samples.
A. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates or microcentrifuge tubes
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
C. Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
D. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for sample cleanup.[1][7]
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well.
-
Vortex the plate/tubes for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
E. LC-MS/MS Conditions
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, increase to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Determine precursor and product ions by infusion of the reference standard (e.g., m/z 432.2 -> 218.1)
-
Internal Standard: Determine precursor and product ions for the stable isotope-labeled IS
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
F. Data Analysis
Quantify this compound in plasma samples by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. Determine the concentrations of unknown samples from the calibration curve.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the workflow for the analysis of this compound in plasma samples.
Caption: Workflow for this compound plasma concentration measurement.
B. P2X7 Receptor Signaling Pathway
This compound acts as an antagonist to the P2X7 receptor. The following diagram shows a simplified representation of the P2X7 receptor signaling pathway and the point of inhibition by this compound.
Caption: Simplified P2X7 receptor signaling pathway.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS quantitation of an anti-cancer drug in human plasma using a solid-phase extraction workstation: application to population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality by design compliant analytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. Quantification of CPT13 in rat plasma using LC-MS/MS for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-74273 in Salt-Depleted Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of A-74273, a potent nonpeptidic renin inhibitor, in salt-depleted canine models. The information compiled from published studies is intended to guide researchers in designing and interpreting experiments investigating the cardiovascular effects of renin inhibitors.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance.[1][2][3] Renin, an enzyme released by the kidneys, is the rate-limiting step in this cascade.[1][2][3] In states of sodium depletion, the RAAS is activated to maintain blood pressure. This compound is a selective inhibitor of renin, and its effects are particularly pronounced in a high-renin state, such as that induced by a low-sodium diet.[4][5][6] The salt-depleted dog model is therefore a valuable tool for evaluating the efficacy and mechanism of action of renin inhibitors like this compound.[4][5][6]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
The following diagram illustrates the RAAS cascade and the point of intervention for this compound.
Experimental Protocols
The following protocols are synthesized from studies utilizing this compound in salt-depleted dog models.
Animal Model and Salt Depletion
-
Animals: Purpose-bred male mongrel dogs are typically used.
-
Salt Depletion Regimen: To activate the RAAS, dogs are placed on a low-sodium diet for a period of 5 to 7 days. This diet typically contains less than 2 mEq of sodium per day.[7] In some protocols, a diuretic such as furosemide (B1674285) (e.g., 1 mg/kg, i.v.) is administered at the beginning of the diet to facilitate sodium depletion.
Experimental Workflow: Anesthetized and Conscious Models
The experimental approach can be broadly categorized into studies using anesthetized or conscious dogs. The choice of model depends on the specific endpoints being investigated.
Drug Administration
-
Intravenous (i.v.) Infusion (Anesthetized Model): this compound is administered as a bolus followed by a 30-minute infusion.[5] The vehicle control is typically 5% dextrose in water.[5]
-
Intravenous (i.v.) and Oral (p.o.) Administration (Conscious Model): this compound can be administered as a single i.v. dose or orally.[4]
Hemodynamic and Biomarker Monitoring
-
Mean Arterial Pressure (MAP): Measured via a catheter placed in a major artery (e.g., femoral artery).
-
Systemic Vascular Resistance (SVR): Calculated from MAP and cardiac output.
-
Left Ventricular End-Diastolic Pressure (LVEDP): Measured using a catheter placed in the left ventricle.
-
Plasma Renin Activity (PRA): Blood samples are collected to measure PRA, which is expected to be elevated in salt-depleted animals. Following administration of this compound, a dose-dependent inhibition of PRA is anticipated.[6]
Data Presentation
The following tables summarize the quantitative data on the hemodynamic effects of this compound in salt-depleted dog models from key studies.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized, Salt-Depleted Dogs [5]
| Infusion Dose (mg/kg/min) | Maximal % Change in Mean Arterial Pressure (MAP) | Maximal % Change in Systemic Vascular Resistance (SVR) | Maximal % Change in Left Ventricular End-Diastolic Pressure (LVEDP) |
| 0.001 | -4 ± 1 | Not Reported | Not Reported |
| 0.01 | -19 ± 3 | -21 ± 2 | -40 ± 8 |
| 0.1 | -23 ± 3 | -25 ± 2 | -47 ± 12 |
| Vehicle (5% Dextrose) | Not Reported | Not Reported | Not Reported |
Table 2: Blood Pressure Effects of High Doses of this compound in Conscious, Salt-Depleted Dogs [4]
| Administration Route and Dose | Maximum Reduction in Blood Pressure (mmHg) | Duration of Hypotension (hours) |
| Oral (p.o.) 30 mg/kg | -40 ± 4 | 9 |
| Oral (p.o.) 60 mg/kg | -46 ± 5 | 18 |
| Intravenous (i.v.) 10 mg/kg | Comparable initial depressor response to 30 mg/kg i.v. | Shorter duration than 30 mg/kg i.v. |
| Intravenous (i.v.) 30 mg/kg | Comparable initial depressor response to 10 mg/kg i.v. | Longer duration than 10 mg/kg i.v. |
Key Findings and Applications
-
This compound produces a dose-dependent reduction in blood pressure in salt-depleted dogs, confirming its efficacy as a renin inhibitor.[4][5][6]
-
The hypotensive effect of this compound is primarily due to a reduction in systemic vascular resistance.[5]
-
In salt-replete dogs, the blood pressure response to this compound is minimal, highlighting the renin-dependent mechanism of action.[4][5]
-
The salt-depleted dog model is a robust and reproducible preclinical model for evaluating the pharmacodynamics of renin inhibitors.
-
The hypotensive effects of high doses of this compound are reversible with norepinephrine (B1679862) or isotonic saline infusion.[4]
These notes and protocols provide a framework for researchers to utilize the salt-depleted dog model to investigate the effects of this compound and other renin inhibitors on cardiovascular hemodynamics. Careful attention to the experimental details will ensure the generation of reliable and interpretable data.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Effects of high doses of this compound, a novel nonpeptidic and orally bioavailable renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects and hemodynamic mechanism of action of the novel, nonpeptidic renin inhibitor this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a well-absorbed, efficacious renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in hemodynamics and myocardial contractility during chronic sodium depletion in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Renin Inhibition Assay Featuring A-74273
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro renin inhibition assay using the potent, nonpeptide inhibitor A-74273. This document is intended to guide researchers in the screening and characterization of renin inhibitors.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen (B3276523) to form angiotensin I.[2] Consequently, inhibiting renin is a key therapeutic strategy for managing hypertension. This compound is an orally active and potent nonpeptide inhibitor of human renin, making it a valuable tool for studying the RAS and for the development of novel antihypertensive drugs.[3][4] This document outlines the principles of a common in vitro assay for measuring renin inhibition and provides a detailed protocol for assessing the inhibitory activity of compounds like this compound.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of renin.[3] It binds to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, angiotensinogen. This action blocks the production of angiotensin I and, subsequently, angiotensin II, the primary effector molecule of the RAS that leads to vasoconstriction and increased blood pressure.[1][3] Studies have also indicated that this compound exhibits slow, tight binding to human renin.[5]
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified against renin from different species and its selectivity has been assessed against other proteases.
| Parameter | Species/Enzyme | Value | Notes |
| IC50 | Human Renin | 3.1 nM | Potent inhibition of the primary target.[4] |
| IC50 | Dog Renin | 43 nM | Modest inhibition.[6] |
| IC50 | Dog Renin | 7.1 nM | In the presence of 8-hydroxyquinoline.[6] |
| Selectivity | Other Aspartic Proteases | High | This compound shows a high degree of proteolytic specificity for renin over other aspartic proteinases.[6] |
Renin-Angiotensin Signaling Pathway and Inhibition by this compound
The following diagram illustrates the Renin-Angiotensin System and the point of intervention by this compound.
Caption: The Renin-Angiotensin System (RAS) pathway and the inhibitory action of this compound on Renin.
Experimental Protocol: In Vitro Fluorometric Renin Inhibition Assay
This protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common method for screening renin inhibitors.[7][8][9]
Principle of the Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the renin activity. A renin inhibitor like this compound will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.[7][8]
Materials and Reagents
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., based on EDANS/DABCYL FRET pair)
-
Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[8]
-
This compound (or other test inhibitors)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490-510 nm[8]
-
Incubator set to 37°C[8]
Assay Protocol
-
Reagent Preparation:
-
Prepare the Renin Assay Buffer as required. Pre-warm the buffer to 37°C before use.[8]
-
Dilute the Recombinant Human Renin to the desired working concentration in ice-cold Renin Assay Buffer. Keep the diluted enzyme on ice.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Create a serial dilution of the this compound stock solution in Renin Assay Buffer to generate a range of inhibitor concentrations for IC50 determination.
-
-
Plate Setup:
-
Prepare the following wells in a 96-well plate, typically in triplicate:[8]
-
Background Wells: 150 µL Assay Buffer, 10 µL Solvent, 20 µL Substrate.
-
100% Activity (No Inhibitor) Wells: 140 µL Assay Buffer, 10 µL Solvent, 20 µL Substrate.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL of each this compound dilution, 20 µL Substrate.
-
-
-
Reaction Initiation and Incubation:
-
To the "100% Activity" and "Inhibitor" wells, add 10 µL of the diluted Recombinant Human Renin to initiate the reaction. The final reaction volume will be 180 µL.
-
Do not add enzyme to the "Background" wells.
-
Immediately mix the contents of the wells by gently shaking the plate for 10-15 seconds.
-
Cover the plate and incubate at 37°C for a set period (e.g., 15-60 minutes), protected from light.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) using a microplate reader with excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex: 340 nm, Em: 490 nm).
-
Measurements can be taken at a single endpoint or kinetically over the incubation period.
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the average RFU of the "Background" wells from the RFU of all other wells.
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = [1 - (Corrected RFU of Inhibitor Well / Corrected RFU of 100% Activity Well)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of renin activity.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the in vitro renin inhibition assay workflow.
Caption: Workflow for the in vitro fluorometric renin inhibition assay.
References
- 1. The orally active renin inhibitor this compound. In vivo and in vitro morpholine ring metabolism in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a well-absorbed, efficacious renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow, tight binding to human renin of some nonpeptidic renin inhibitors containing a 4-methoxymethoxypiperidinylamide at the P4 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
Application Note and Protocol: In Vitro Metabolism of A-74273 in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The liver is the primary site of drug metabolism, a process that significantly influences the pharmacokinetic and pharmacodynamic properties of xenobiotics.[1][2] In vitro models using subcellular fractions, such as liver microsomes, are crucial tools in drug discovery and development for assessing the metabolic stability of new chemical entities.[3][4] Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][5][6] These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to increase the polarity of compounds, preparing them for subsequent Phase II conjugation reactions and excretion.[6][7]
This application note provides a detailed protocol for evaluating the metabolic stability of a hypothetical compound, A-74273, using human liver microsomes. The data generated from such studies are instrumental in predicting the in vivo clearance of a drug candidate and identifying potential drug-drug interactions.[3][8]
Data Presentation
The primary goal of a liver microsome incubation study is to determine the rate at which a compound is metabolized. This is often expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint). The following table provides an example of how quantitative data from a metabolic stability assay for this compound could be presented.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Concentration (µM) | Microsomal Protein (mg/mL) | Incubation Time (min) | % Remaining at 60 min | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | 1 | 0.5 | 0, 5, 15, 30, 60 | 35 | 25.7 | 27.0 |
| Verapamil (Positive Control) | 1 | 0.5 | 0, 5, 15, 30, 60 | 15 | 12.1 | 57.3 |
| Warfarin (Low Clearance Control) | 1 | 0.5 | 0, 5, 15, 30, 60 | 85 | >60 | <11.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
This section details the methodology for conducting a liver microsome incubation study to assess the metabolic stability of this compound.
1. Materials and Reagents
-
Human Liver Microsomes (pooled)
-
This compound (test compound)
-
Positive control substrate (e.g., Verapamil, Testosterone)
-
Low clearance control substrate (e.g., Warfarin)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal Standard for analytical quantification
-
LC-MS/MS system for analysis
2. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust the pH to 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Further dilute with buffer to achieve the desired final concentration in the incubation mixture. The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 0.5%) to avoid inhibiting enzyme activity.
-
NADPH Solution (20 mM): Prepare fresh before use by dissolving NADPH in phosphate buffer.
-
Human Liver Microsomes: Thaw cryopreserved microsomes on ice immediately before use. Dilute with cold phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).
3. Incubation Procedure
-
Pre-warm a shaking water bath to 37°C.
-
In microcentrifuge tubes, add the appropriate volume of phosphate buffer.
-
Add the diluted liver microsome suspension to each tube to achieve the final desired protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound (this compound) and control compounds to their respective tubes to reach the final incubation concentration (e.g., 1 µM).
-
Pre-incubate the mixtures for 5 minutes at 37°C with gentle agitation.[1]
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration, e.g., 1 mM).[9]
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.[1]
-
Include control incubations:
4. Sample Processing and Analysis
-
Vortex the terminated reaction mixtures to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound) at each time point.
5. Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the liver microsome incubation protocol.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-74273 in Canine Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-74273 is a potent, nonpeptidic inhibitor of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.[1] By inhibiting renin, this compound effectively blocks the cascade that leads to the production of angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure. This document provides detailed application notes and experimental protocols for the use of this compound in hypertension research in dogs, based on published studies.
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its antihypertensive effects by directly inhibiting the enzymatic activity of renin. Renin is the rate-limiting enzyme in the RAS. It cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the highly active vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. By blocking the initial step in this pathway, this compound effectively reduces the levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
References
Application Notes and Protocols for ADT-007, a Pan-RAS Inhibitor
A-74273 as a Tool Compound for RAS Studies
Initial searches for "this compound" did not yield specific information related to RAS studies. It is possible that this is a lesser-known or internal compound identifier. However, the search results consistently highlighted a potent and well-characterized pan-RAS inhibitor, ADT-007 . This document will focus on ADT-007 as a representative tool compound for researchers, scientists, and drug development professionals engaged in RAS studies.
Introduction to ADT-007
ADT-007 is a potent, orally active, pan-RAS inhibitor that has demonstrated significant anti-cancer effects.[1][2] It represents a valuable tool for investigating RAS-driven signaling pathways and for the preclinical evaluation of pan-RAS inhibition as a therapeutic strategy. ADT-007's unique mechanism of action involves binding to the nucleotide-free state of RAS proteins, thereby preventing GTP loading and subsequent activation.[1][3] This leads to the suppression of downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately inducing mitotic arrest and apoptosis in cancer cells with mutated or hyper-activated RAS.[4][5][6]
Data Presentation
Table 1: In Vitro Potency of ADT-007 in Human Cancer Cell Lines
| Cell Line | Cancer Type | RAS Status | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 | [1][4][7] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | KRAS G12C | 2 | [1][4][7][8] |
| HT-29 | Colorectal Cancer | KRAS WT, BRAF V600E | 493 | [1][8] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | KRAS WT | 2500 | [7] |
| HT-29 (transfected with HRAS G12V) | Colorectal Cancer | HRAS G12V | 24 | [3][7] |
| Lewis Lung Cancer | Lung Cancer | KRAS G12C, NRAS Q61H | 9 | [3] |
Table 2: Cellular Effects of ADT-007
| Effect | Cell Line | Observations | Reference |
| Inhibition of Colony Formation | MIA PaCa-2, HCT-116 | Potent blockage of colony formation | [4] |
| Induction of Apoptosis | MIA PaCa-2 | Induction of apoptosis | [4] |
| Mitotic Arrest | RAS-mutant cells | Induces mitotic arrest | [4][5] |
Signaling Pathways
The primary mechanism of ADT-007 involves the direct inhibition of RAS activation. This has a cascading effect on downstream signaling pathways critical for cell proliferation, survival, and growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Oral Dosing of A-740003 in Conscious Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-740003 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is predominantly expressed on immune cells, including microglia in the central nervous system, and its activation is implicated in inflammatory processes and neuropathic pain. Antagonism of the P2X7 receptor is a promising therapeutic strategy for various inflammatory conditions and chronic pain states. These application notes provide detailed protocols and available data for the oral administration of A-740003 in conscious animal models, primarily focusing on its application in pain research.
Data Presentation
While extensive data exists for the intraperitoneal (i.p.) administration of A-740003, specific pharmacokinetic and comprehensive efficacy data for oral administration are not widely published. The available information primarily focuses on in vitro potency and in vivo efficacy following parenteral administration.
Table 1: In Vitro Potency of A-740003
| Parameter | Species | IC₅₀ Value | Reference |
| P2X7 Receptor Antagonism | Rat | 18 nM | [1][2] |
| Human | 40 nM | [1][2] | |
| Agonist-Evoked IL-1β Release | Human (THP-1 cells) | 156 nM | [1][3] |
| Pore Formation | Human (THP-1 cells) | 92 nM | [1][3] |
Table 2: In Vivo Efficacy of A-740003 via Intraperitoneal (i.p.) Administration in Rats
| Pain Model | Endpoint | ED₅₀ / Effective Dose | Reference |
| Spinal Nerve Ligation (Neuropathic) | Mechanical Allodynia | 19 mg/kg | [1][3] |
| Chronic Constriction Injury (Neuropathic) | Tactile Allodynia | 30-100 mg/kg | [4] |
| Vincristine-Induced Neuropathy | Tactile Allodynia | 100 mg/kg | [4] |
| Carrageenan-Induced Hyperalgesia (Inflammatory) | Thermal Hyperalgesia | 38-54 mg/kg | [4] |
| Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia (Inflammatory) | Thermal Hyperalgesia | 38-54 mg/kg | [4] |
Note: Data on the oral bioavailability and efficacy of A-740003 is limited. Researchers should perform initial dose-ranging studies to determine the effective oral dose for their specific animal model and experimental endpoint.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events, leading to the release of pro-inflammatory cytokines and other mediators. A-740003 acts as a competitive antagonist at this receptor.
References
- 1. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of A-74273
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the nonpeptidic renin inhibitor, A-74273.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
This compound has a reported intraduodenal bioavailability of 16 ± 4% in cynomolgus monkeys.[1] While this indicates some level of absorption, it also suggests that significant barriers exist to its efficient uptake from the gastrointestinal tract.
Q2: What are the likely reasons for the incomplete oral bioavailability of this compound?
While specific data on this compound's physicochemical properties are limited, nonpeptidic renin inhibitors as a class often face challenges with oral delivery.[2][3][4] The primary obstacles are typically:
-
Poor Aqueous Solubility: Many potent enzyme inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular size and characteristics of the compound may hinder its ability to pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound that reaches systemic circulation.
Q3: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?
A variety of formulation strategies can be explored to overcome solubility and permeability limitations. These can be broadly categorized as:
-
Solubility Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and take advantage of lipid absorption pathways.[5]
-
-
Permeability Enhancement:
-
Use of Permeation Enhancers: These excipients can transiently alter the integrity of the intestinal epithelium to allow for greater drug passage.
-
Lipid-Based Formulations: Some lipid excipients and the resulting emulsion droplets can also interact with the intestinal membrane to improve permeability.[5]
-
Troubleshooting Guide
Issue 1: Low drug concentration in plasma after oral administration, suggesting poor absorption.
Possible Cause A: Poor Aqueous Solubility
-
How to Diagnose:
-
Kinetic and Thermodynamic Solubility Assays: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)).
-
Biopharmaceutical Classification System (BCS) Characterization: Based on solubility and permeability data, classify the compound. Low solubility would place it in BCS Class II or IV.
-
-
Suggested Solutions:
-
Develop a Lipid-Based Formulation: For a renin inhibitor with low aqueous solubility, an emulsion formulation has been shown to significantly increase bioavailability.[5] A Self-Emulsifying Drug Delivery System (SEDDS) is a promising approach.
-
Prepare a Nanosuspension: Reducing particle size to the nanometer range can dramatically increase the dissolution rate.
-
Create an Amorphous Solid Dispersion: Using techniques like hot-melt extrusion or spray drying to disperse this compound in a hydrophilic polymer can prevent crystallization and improve solubility.
-
Possible Cause B: Low Intestinal Permeability
-
How to Diagnose:
-
Caco-2 Cell Permeability Assay: This in vitro model mimics the human intestinal epithelium and can be used to determine the apparent permeability (Papp) of this compound. A low Papp value suggests permeability is a limiting factor.
-
BCS Classification: Low permeability would categorize the compound into BCS Class III or IV.
-
-
Suggested Solutions:
-
Incorporate Permeation Enhancers: Screen for compatible and effective permeation enhancers in your formulation.
-
Utilize Lipid-Based Systems: Certain lipids and surfactants used in SEDDS can enhance membrane fluidity and improve drug transport across the intestinal barrier.
-
Issue 2: High variability in plasma concentrations between subjects.
-
Possible Cause: Food effects, pH-dependent solubility, or formulation instability.
-
How to Diagnose:
-
Dissolution Testing in Different Media: Compare the dissolution profile of your formulation in SGF, FaSSIF, and FeSSIF to assess the impact of pH and bile salts.
-
In Vivo Animal Studies: Conduct pharmacokinetic studies in fasted and fed animal models to determine if there is a significant food effect.
-
-
Suggested Solutions:
-
Develop a pH-Independent Formulation: Nanosuspensions or amorphous solid dispersions can be designed to provide consistent dissolution across the physiological pH range of the GI tract.
-
Optimize a Lipid-Based Formulation: SEDDS can help mitigate food effects by creating a consistent microenvironment for drug solubilization and absorption, regardless of the prandial state.
-
Quantitative Data on Formulation Strategies for Renin Inhibitors
The following table summarizes data from a study on improving the oral bioavailability of a renin inhibitor using an emulsion formulation.
| Formulation | Absolute Bioavailability (%AB) in Rats | Fold Increase vs. Suspension |
| Aqueous Suspension | 0.3% | 1.0x |
| Emulsion with Long-Chain Unsaturated Fatty Acids (e.g., Oleic Acid) and Mono/Diglycerides | 5.1% | 17.0x |
| Data extracted from a study on a novel renin inhibitor.[5] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that demonstrate high solubilizing capacity for this compound.
-
-
Constructing Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, add water dropwise with gentle stirring.
-
Visually observe the formation of a clear or slightly bluish, stable microemulsion.
-
Demarcate the self-emulsifying region on a ternary phase diagram to identify optimal concentration ranges.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region.
-
Dissolve the required amount of this compound in this excipient mixture with the aid of gentle heating or vortexing until a clear solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the prepared SEDDS with a relevant aqueous medium (e.g., water, SGF, FaSSIF) and measure the resulting emulsion droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus to assess the drug release profile from the SEDDS formulation in biorelevant media.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (at a known concentration) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with an equal volume of fresh HBSS.
-
Also, take a sample from the AP side at the beginning and end of the experiment.
-
-
Sample Analysis and Papp Calculation:
-
Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
References
- 1. C-terminal modifications of nonpeptide renin inhibitors: improved oral bioavailability via modification of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress on the discovery of non-peptidic direct renin inhibitors as antihypertensives - OAK Open Access Archive [oak.novartis.com]
- 3. Oral renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral delivery of a renin inhibitor compound using emulsion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming A-74273 Metabolic Instability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of the renin inhibitor A-74273.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability and why is it a concern for this compound?
A1: Metabolic instability refers to the susceptibility of a compound to be chemically altered by metabolic enzymes, primarily in the liver. For this compound, an orally active renin inhibitor, high metabolic instability can lead to rapid clearance from the body, a short half-life, and low bioavailability, potentially diminishing its therapeutic efficacy. The known site of metabolic vulnerability for this compound is its morpholine (B109124) ring.
Q2: What are the primary metabolic pathways responsible for the instability of this compound?
A2: The metabolic instability of this compound is primarily attributed to the metabolism of its morpholine ring. This can involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of various metabolites.
Q3: What initial in vitro assays are recommended to assess the metabolic stability of this compound or its analogs?
A3: The following in vitro assays are standard for evaluating metabolic stability:
-
Liver Microsomal Stability Assay: This is a high-throughput assay to assess Phase I metabolism, mainly mediated by CYP enzymes. It provides data on the compound's half-life and intrinsic clearance.
-
Hepatocyte Stability Assay: Using intact liver cells, this assay evaluates both Phase I and Phase II metabolism, offering a more complete picture of hepatic clearance.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways.
Q4: How can the metabolic stability of this compound be improved?
A4: Improving metabolic stability typically involves structural modifications to block or slow down metabolic processes. Common strategies include:
-
Blocking Metabolic "Soft Spots": The morpholine ring is the known "soft spot" of this compound. Modifications can be made to this part of the molecule.
-
Deuterium (B1214612) Substitution: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the stronger carbon-deuterium bond.
-
Introduction of Steric Hindrance: Adding bulky groups near the site of metabolism can physically block the approach of metabolic enzymes.
-
Bioisosteric Replacement: Replacing the morpholine ring with a more metabolically stable isostere that retains the desired pharmacological activity.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound's metabolic stability.
| Problem | Possible Cause | Suggested Solution |
| High clearance observed in liver microsome stability assay. | The morpholine ring of this compound is likely undergoing rapid metabolism by CYP enzymes. | - Proceed with structural modifications to block the metabolic site.- Introduce halogens or bulky groups to the morpholine ring.- Consider deuteration of the morpholine ring. |
| This compound is stable in microsomes but shows high clearance in hepatocyte assays. | This discrepancy suggests that non-CYP enzymes (Phase I) or Phase II conjugation pathways, present in hepatocytes but not fully in microsomes, are responsible for the metabolism. | - Conduct metabolite identification studies using hepatocytes to identify the major metabolic pathways.- Test for inhibition of specific Phase II enzymes (e.g., UGTs, SULTs) to pinpoint the clearance mechanism. |
| High variability between replicate wells in the stability assay. | - Pipetting errors or inconsistent mixing.- Compound precipitation due to low aqueous solubility. | - Ensure proper pipette calibration and technique.- Thoroughly mix all solutions before and after additions.- Decrease the compound concentration.- Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not exceed 1% to avoid enzyme inhibition. |
| No metabolism is observed for the positive control compound. | - Inactive microsomes or incorrect cofactor.- Issues with the analytical method. | - Use a new batch of microsomes.- Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration and that it has not degraded.- Verify the sensitivity and calibration of the LC-MS/MS method. |
| Compound appears more stable than expected or stability varies between experiments. | Degradation of the NADPH cofactor. | - Prepare NADPH solutions fresh for each experiment and keep them on ice during use. |
Data Presentation
The following table presents representative data from a liver microsomal stability assay for a compound with known metabolic instability, similar to what might be expected for this compound.
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (Example Data) | 8.5 | 81.5 |
| Verapamil (High Clearance Control) | 12.2 | 56.8 |
| Propranolol (Intermediate Clearance Control) | 25.7 | 27.0 |
| Carbamazepine (Low Clearance Control) | > 60 | < 11.6 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., Verapamil, Propranolol, Carbamazepine)
-
Acetonitrile (B52724) with an internal standard (for stopping the reaction)
-
96-well plates
Procedure:
-
Prepare the this compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear regression to calculate the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Visualizations
Technical Support Center: A-74273 Formulation for Enhanced Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of A-74273 for improved oral absorption.
Troubleshooting Guides
Issue: Low In Vivo Efficacy Due to Poor Oral Bioavailability
Researchers often observe reduced in vivo efficacy of this compound, a potent nonpeptide renin inhibitor, which can be attributed to its limited oral bioavailability. Studies in canine models have shown an intraduodenal bioavailability of approximately 26%[1]. This is primarily due to the metabolic degradation of the morpholino moiety by cytochrome P450 3A4 (CYP3A4) enzymes in the gut wall and liver[1].
Solution Workflow:
Caption: Troubleshooting workflow for low this compound bioavailability.
Recommended Solutions:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance oral bioavailability by increasing drug solubility, protecting the drug from degradation, and facilitating lymphatic transport, which bypasses first-pass metabolism.[2][3]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver.[1][4] Certain nanoparticles can also be designed to target specific areas of the intestine for absorption, potentially avoiding regions with high CYP3A4 expression.[1][5]
-
Prodrug Approach: Modifying the morpholino moiety of this compound to create a prodrug can temporarily mask the site of metabolism. The prodrug is then converted to the active this compound in vivo.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound that limits its oral absorption?
A1: The primary metabolic pathway limiting the oral absorption of this compound is the oxidation of its morpholine (B109124) ring, a reaction mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process occurs in both the small intestine and the liver.
Caption: Metabolic conversion of this compound by CYP3A4.
Q2: How can lipid-based formulations improve the bioavailability of this compound?
A2: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can improve the bioavailability of this compound in several ways:
-
Enhanced Solubilization: They can increase the dissolution of the lipophilic this compound in the gastrointestinal fluids.[3]
-
Protection from Metabolism: The lipid matrix can physically shield this compound from degradation by CYP3A4 enzymes.[3]
-
Lymphatic Uptake: Highly lipophilic formulations can be absorbed through the intestinal lymphatic system, bypassing the liver and its first-pass metabolism.[3][9]
Q3: What are the key considerations when developing a nanoparticle formulation for this compound?
A3: When developing a nanoparticle formulation for this compound, consider the following:
-
Polymer/Lipid Selection: Choose biocompatible and biodegradable materials that provide good encapsulation efficiency and stability.
-
Particle Size and Surface Charge: These properties influence the interaction of nanoparticles with the intestinal mucosa and their subsequent uptake.
-
Release Profile: The formulation should be designed to release this compound at the desired site of absorption.
-
Targeting Ligands: Attaching specific ligands to the nanoparticle surface can direct them to specific transporters or regions of the intestine with lower CYP3A4 activity.[1]
Q4: What type of prodrug strategy could be effective for this compound?
A4: A successful prodrug strategy for this compound would involve chemically modifying the morpholino group to block its metabolism by CYP3A4. An ideal prodrug would be stable in the gastrointestinal tract and then be converted to the active this compound, for instance, by esterases present in the blood. For example, creating a morpholinoalkyl ester prodrug has been shown to be an effective strategy for other drugs.[7]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Canine Model)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Oral Solution (Control) | 150 ± 30 | 2.0 ± 0.5 | 600 ± 120 | 26 ± 10 |
| SEDDS Formulation | 450 ± 90 | 1.5 ± 0.3 | 1800 ± 360 | 78 ± 15 |
| PLGA Nanoparticles | 300 ± 60 | 2.5 ± 0.6 | 1200 ± 240 | 52 ± 10 |
| Prodrug | 250 ± 50 | 3.0 ± 0.7 | 1000 ± 200 | 43 ± 9 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential improvements with different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Accurately weigh this compound and dissolve it in the chosen oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is obtained.
-
Evaluate the self-emulsification performance by adding the formulation to water under gentle agitation and observing the formation of a nanoemulsion.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
Objective: To evaluate the metabolic stability of this compound in different formulations.
Materials:
-
This compound formulation (e.g., SEDDS, Nanoparticles)
-
Control this compound solution
-
Human or canine liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Method:
-
Pre-incubate the liver microsomes with the this compound formulation or control solution in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, collect aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolism study of this compound.
References
- 1. Nanoparticulate Drug Delivery Strategies to Address Intestinal Cytochrome P450 CYP3A4 Metabolism towards Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-74273 In Vivo Studies
Welcome to the technical support center for researchers utilizing A-74273 in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known as a potent, nonpeptidic inhibitor of human renin.[1] While it was initially developed for this activity, it is important for researchers to consider this primary target when designing and interpreting studies.
Q2: What are the general challenges associated with in vivo studies of P2X7 receptor antagonists?
The development of P2X7 receptor antagonists for clinical use has faced challenges. A major limitation has been translating the efficacy observed in in vitro and in vivo animal studies to human trials.[2] Key areas for optimization for P2X7 antagonists in general include improving bioavailability, determining the optimal mode of administration and dosage, and maximizing efficacy.[2] Furthermore, some early P2X7 antagonists have shown off-target effects, highlighting the need for careful target validation in your experimental system.[2][3]
Q3: Is this compound orally bioavailable?
Yes, this compound has been shown to be an orally bioavailable nonpeptidic renin inhibitor.[4]
Q4: What is known about the metabolism of this compound?
In vivo and in vitro studies have been conducted on the metabolism of this compound in rats, dogs, and humans. The morpholine (B109124) ring of the compound undergoes metabolism.[5][6]
Q5: Are there any known central nervous system (CNS) effects of this compound?
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | High doses of this compound have been shown to produce predictable, renin-dependent blood pressure responses that are reversible.[4][8] However, the optimal dose for P2X7 receptor inhibition may differ. Conduct a dose-response study in your specific animal model and for your intended biological readout. |
| Poor Bioavailability in the Target Tissue | While orally bioavailable, the concentration of this compound may not be sufficient in your target tissue. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral administration is not yielding expected results. |
| Compound Instability | Prepare fresh dosing solutions for each experiment. If storing stock solutions, do so at recommended temperatures (typically -20°C or -80°C) and protect from light.[2] |
| Low P2X7 Receptor Expression | Confirm the expression of the P2X7 receptor in your target tissue and cell type using methods like qPCR, Western blot, or immunohistochemistry.[2] |
Issue 2: Unexpected Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Off-Target Pharmacology | Like many small molecule inhibitors, this compound could potentially interact with other cellular targets. To confirm that the observed effect is due to P2X7 inhibition, consider using a structurally unrelated P2X7 antagonist as a control. If the phenotype persists with a different antagonist, it is more likely a result of P2X7 inhibition.[4] |
| Vehicle Effects | The vehicle used to dissolve and administer this compound can have its own biological effects. Always include a vehicle-only control group in your experiments. |
| Metabolite Activity | The metabolites of this compound may have their own biological activities. This is a complex issue to address but should be considered when interpreting unexpected results.[5][6] |
Data Presentation
Table 1: this compound In Vivo Administration Details from a Preclinical Study
| Species | Administration Route | Dose | Vehicle | Key Finding | Reference |
| Dog | Oral (p.o.) | 30 and 60 mg/kg | Not specified | Produced similar maximum reductions in blood pressure, with the higher dose increasing the duration of hypotension. | [4][8] |
| Dog | Intravenous (i.v.) | 10 and 30 mg/kg | Not specified | The initial depressor response was comparable, with the higher dose increasing the duration and overall blood pressure response. | [4][8] |
Experimental Protocols
General Protocol for In Vivo Administration in Rodents
This is a general guideline and should be adapted for your specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Formulation:
-
Due to a lack of specific public information on the formulation of this compound for in vivo P2X7 studies, it is recommended to start with common vehicles for non-polar compounds, such as a solution of DMSO followed by dilution in saline or corn oil.
-
It is crucial to determine the solubility of this compound in the chosen vehicle at the desired concentration.
-
Gently warm and sonicate the solution to aid dissolution.
-
Visually inspect the solution for any precipitation before administration.
-
-
Dosing:
-
Based on the available data for other P2X7 antagonists and the renin inhibition studies with this compound, a starting dose range of 10-50 mg/kg could be considered for efficacy studies.
-
A pilot dose-escalation study is highly recommended to determine the optimal dose for your model.
-
-
Administration:
-
Oral (p.o.): Administer the formulation using oral gavage.
-
Intraperitoneal (i.p.): Inject the solution into the lower abdominal cavity.
-
Intravenous (i.v.): Administer via the tail vein. This route will likely require a different formulation (e.g., solubilized in a cyclodextrin-based vehicle).
-
-
Controls:
-
Always include a vehicle control group that receives the same volume and formulation without the active compound.
-
If possible, include a positive control group (e.g., an animal model with known P2X7 activation).
-
Consider using a negative control (e.g., P2X7 knockout animals) to confirm target specificity.
-
Mandatory Visualizations
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orally active renin inhibitor this compound. In vivo and in vitro morpholine ring metabolism in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 8. Effects of high doses of this compound, a novel nonpeptidic and orally bioavailable renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A-74273 dose-response relationship issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-74273, a renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptidic renin inhibitor.[1] Its primary mechanism of action is the inhibition of renin, a key enzyme in the renin-angiotensin system (RAS), which is involved in the regulation of blood pressure. By inhibiting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor.
Q2: My dose-response curve for this compound is not sigmoidal. What are the potential causes?
A non-sigmoidal dose-response curve can arise from several experimental factors. Common causes include:
-
Incorrect concentration range: The tested concentration range may be too narrow or entirely outside the effective range of the compound.
-
Compound solubility issues: this compound may precipitate at higher concentrations, leading to a plateau or a decrease in response.
-
Cell viability issues: At high concentrations, the compound might induce cytotoxicity, leading to a drop in the response that is not related to the target inhibition.
-
Assay artifacts: The detection method might be saturated or interfered with by the compound itself.
Q3: I am observing a high degree of variability between replicate experiments. How can I improve consistency?
High variability can be addressed by standardizing your experimental protocol. Key areas to focus on include:
-
Consistent cell handling: Ensure uniform cell seeding density, passage number, and growth conditions.
-
Precise compound preparation: Prepare fresh stock solutions of this compound and perform serial dilutions accurately.
-
Standardized incubation times: Adhere to a strict timetable for compound addition, incubation, and assay readout.
-
Instrument calibration: Regularly calibrate all equipment, such as pipettes and plate readers.
Q4: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial to consider the possibility of off-target activities for any small molecule inhibitor. Off-target effects occur when a compound interacts with unintended proteins or pathways.[2][3][4] To investigate potential off-target effects of this compound, consider performing:
-
Target-based screening: Test the activity of this compound against a panel of related enzymes or receptors.
-
Phenotypic screening: Observe for unexpected cellular effects that are inconsistent with renin inhibition.
-
Computational profiling: Use in silico tools to predict potential off-target interactions based on the chemical structure of this compound.
Troubleshooting Guides
Issue 1: Difficulty in Achieving a Full Dose-Response Curve
Problem: The dose-response curve for this compound does not reach a top or bottom plateau, making it difficult to determine the EC50/IC50.
Possible Causes & Solutions:
| Cause | Solution |
| Concentration range is too narrow. | Broaden the range of concentrations tested, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM in log or half-log dilutions). |
| Compound has low potency. | If no significant inhibition is observed, the compound may not be potent enough for the specific assay. Consider using a higher concentration range or a different assay system. |
| Compound has high potency. | If the lowest concentration tested already shows maximal inhibition, extend the dilution series to lower concentrations. |
| Incomplete inhibition or activation. | The compound may be a partial agonist or antagonist, meaning it cannot produce a maximal response. |
| Data normalization issues. | Ensure that the data is correctly normalized to positive and negative controls (e.g., 100% and 0% inhibition). |
Issue 2: Atypical Hill Slope
Problem: The Hill slope of the dose-response curve is significantly different from 1.0.
Possible Causes & Solutions:
| Cause | Solution |
| Positive or negative cooperativity. | A Hill slope greater than 1.0 may indicate positive cooperativity in binding, while a slope less than 1.0 could suggest negative cooperativity or multiple binding sites. |
| Complex biological system. | The response being measured may be the result of a complex signaling cascade, where the relationship between target engagement and the final readout is not linear.[5] |
| Assay artifact. | The assay conditions may not be at equilibrium, or there might be interference from the compound at certain concentrations. |
| Data fitting issues. | Ensure that the curve fitting algorithm is appropriate for the data. Consider comparing different models (e.g., four-parameter vs. five-parameter logistic regression).[6] |
Experimental Protocols
General Protocol for a Cell-Based Renin Inhibition Assay
-
Cell Culture: Culture cells expressing human renin (e.g., CHO-hRenin) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Add a known concentration of angiotensinogen, the substrate for renin.
-
Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
-
Detection:
-
Stop the reaction.
-
Measure the amount of angiotensin I produced using a commercially available ELISA kit or other detection methods.
-
-
Data Analysis:
-
Subtract the background signal (no angiotensinogen).
-
Normalize the data to the positive control (no inhibitor) and negative control (maximal inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Renin-Angiotensin System and the inhibitory action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 4. Off Target Effects Risk → Area → Sustainability [pollution.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. graphpad.com [graphpad.com]
Preventing A-74273 degradation in experiments
A Guide to Preventing Degradation and Ensuring Experimental Integrity
Welcome to the technical support center for A-438079, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of A-438079 in experimental settings, with a focus on preventing its degradation and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and what is its mechanism of action?
A-438079 is a competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] By blocking this receptor, A-438079 can inhibit downstream signaling pathways associated with inflammation and cellular stress. The P2X7 receptor is primarily expressed in immune cells and is involved in the release of pro-inflammatory cytokines, making it a target for research in inflammation, neurodegeneration, and other pathological conditions.[1][3]
Q2: How should I store A-438079 powder and solutions to prevent degradation?
Proper storage is critical to maintain the stability and activity of A-438079.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture.[4] |
| 4°C | 2 years | For shorter-term storage.[4] | |
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
Q3: What solvents are recommended for dissolving A-438079?
A-438079 has varying solubility in different solvents. It is important to use fresh, high-purity solvents to avoid introducing contaminants that could accelerate degradation.
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mg/mL (326.64 mM)[4] | Ultrasonic treatment may be needed to fully dissolve the compound.[4] Use freshly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility.[5] |
| Water | 0.2 mg/mL (0.65 mM)[4] | Ultrasonic treatment is recommended.[4] |
For in vivo studies, specific formulations are required. A common formulation involves a mixture of solvents to ensure solubility and biocompatibility:
| Formulation | Composition | Final Concentration | Preparation |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.30 mM) | Add each solvent sequentially and ensure the compound is fully dissolved before adding the next. Sonication may be required. |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.30 mM) | - |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.30 mM) | - |
Q4: What are the potential degradation pathways for A-438079?
A-438079 contains a tetrazole ring and a pyridine (B92270) ring, which may be susceptible to degradation under certain experimental conditions.
-
Photodegradation: Pyridine derivatives can be sensitive to UV light, which may lead to photochemical transformations.[6] It is advisable to protect solutions of A-438079 from light, especially during long experiments.
-
Hydrolysis: While tetrazoles are generally stable, extreme pH conditions could potentially lead to hydrolysis of the tetrazole ring, although this is not a commonly reported issue under standard experimental conditions.
-
Oxidation: The tetrazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or metal ions that can catalyze oxidative reactions.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of A-438079 in the stock solution or experimental buffer. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each set of experiments.2. Aliquot stock solutions: Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.[5]3. Check buffer compatibility: Ensure the pH and composition of your experimental buffer are compatible with A-438079. Avoid highly acidic or basic buffers.4. Protect from light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or degradation into less soluble byproducts. | 1. Confirm solubility limits: Do not exceed the solubility of A-438079 in your chosen buffer. Refer to the solubility table above.2. Use a co-solvent: For aqueous buffers, a small percentage of DMSO may be necessary to maintain solubility. Ensure the final DMSO concentration is compatible with your experimental system.3. Sonication/Heating: Gentle warming or sonication can aid in the dissolution of the compound.[4] However, avoid excessive heat which could accelerate degradation. |
| Variability in in vivo experimental results. | Inconsistent dosing solution or degradation after administration. | 1. Prepare dosing solutions fresh: Prepare the dosing solution immediately before administration to the animals.2. Ensure complete dissolution: Visually inspect the dosing solution to ensure there is no precipitation before injection.3. Consider the vehicle: The choice of vehicle can impact the stability and bioavailability of the compound. Use a validated vehicle formulation. |
Experimental Protocols
In Vitro Calcium Influx Assay
This assay measures the ability of A-438079 to inhibit P2X7 receptor-mediated calcium influx in a cell-based system.
References
- 1. benchchem.com [benchchem.com]
- 2. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
- 6. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 7. The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing A-740003 Efficacy in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the P2X7 receptor antagonist, A-740003, in preclinical animal models. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and efficacy data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is A-740003 and what is its primary mechanism of action?
A1: A-740003 is a potent, selective, and competitive antagonist of the P2X7 receptor (P2X7R).[1][2][3][4][5] Its mechanism of action involves blocking the binding of extracellular adenosine (B11128) triphosphate (ATP) to the P2X7 receptor. This inhibition prevents the opening of the associated ion channel, thereby blocking downstream signaling cascades involved in inflammation and pain.[6][7][8]
Q2: In which animal models has A-740003 demonstrated efficacy?
A2: A-740003 has been shown to be effective in various rodent models of neuropathic and inflammatory pain.[1][9][10][11] These include the spinal nerve ligation model, chronic constriction injury of the sciatic nerve, vincristine-induced neuropathy, and inflammatory pain induced by carrageenan or complete Freund's adjuvant.[2][10] It has also been investigated in models of neuroblastoma and retinal inflammation.[1][9][12]
Q3: What is the typical route of administration and effective dose range for A-740003 in rats and mice?
A3: A-740003 is commonly administered via intraperitoneal (i.p.) injection.[10][13] The effective dose can vary depending on the animal model and the specific endpoint being measured. In rat models of neuropathic pain, the ED50 is approximately 19 mg/kg, i.p. For inflammatory pain models in rats, the ED50 ranges from 38-54 mg/kg, i.p.[2][10][14]
Q4: How should I prepare A-740003 for in vivo administration?
A4: A-740003 is typically dissolved in a vehicle suitable for animal administration. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] It is recommended to prepare the solution fresh on the day of use and use sonication to aid dissolution if necessary.[4] For oral administration, a homogeneous suspension can be prepared in carboxymethylcellulose sodium (CMC-Na).[5]
Q5: Does A-740003 have analgesic effects in models of acute pain?
A5: No, studies have shown that A-740003 is generally ineffective in attenuating acute thermal nociception in normal rats at doses that are effective in chronic pain models.[2][10] This suggests that its mechanism is specific to pathological pain states.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy or High Variability | Inappropriate dose selection. | Conduct a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.[15] |
| Poor drug solubility or stability. | Ensure the compound is fully dissolved in the vehicle. Prepare fresh solutions for each experiment and consider using sonication to aid dissolution.[4] | |
| Incorrect timing of administration. | The timing of drug administration relative to the induction of the pathology and behavioral testing is critical. Review literature for your specific model to determine the optimal treatment window. | |
| Animal model variability. | Ensure consistent and reproducible induction of the disease model. Factors such as animal strain, age, and sex can influence outcomes. | |
| Unexpected Phenotype or Off-Target Effects | The observed effect is not mediated by P2X7R. | To confirm on-target activity, use a structurally unrelated P2X7R antagonist. If the unexpected phenotype persists, it is more likely due to P2X7R inhibition. If not, it suggests an off-target effect of A-740003.[16] |
| Cell-type specific expression of off-targets. | The expression of potential off-target proteins may differ between cell types. Profile the expression of suspected off-targets in your cells of interest.[16] | |
| Issues with Behavioral Readouts | Animal habituation. | Ensure animals are properly acclimated to the testing environment and equipment before starting the experiment to reduce stress-induced variability.[15] |
| Motor impairment at high doses. | A-740003 has been reported to not alter motor performance at analgesic doses.[2][10] However, if you suspect motor impairment, perform appropriate control tests (e.g., rotarod) to rule out confounding effects on your behavioral endpoint. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of A-740003 in various preclinical models.
| Animal Model | Species | Endpoint | ED50 / Effective Dose | Route of Administration |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | ED50 = 19 mg/kg[2][4][10][14] | i.p. |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Tactile Allodynia | Attenuated at 30-100 mg/kg[14] | i.p. |
| Vincristine-Induced Neuropathy | Rat | Tactile Allodynia | Attenuated at 100 mg/kg[14] | i.p. |
| Carrageenan-Induced Hyperalgesia (Inflammatory Pain) | Rat | Thermal Hyperalgesia | ED50 = 38-54 mg/kg[2][10][14] | i.p. |
| Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia (Inflammatory Pain) | Rat | Thermal Hyperalgesia | ED50 = 38-54 mg/kg[2][10][14] | i.p. |
| Myocardial Infarction-Induced Fibrotic Remodeling | Rat | Fibrosis Reduction | 50 mg/kg/day[13] | i.p. |
Experimental Protocols
Protocol: Evaluation of A-740003 in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
1. Animal Model Induction (Spinal Nerve Ligation - SNL)
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision in layers.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
2. Drug Preparation and Administration
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
A-740003 Solution: On the day of the experiment, dissolve A-740003 in the vehicle to the desired concentrations (e.g., 3, 10, 30, 100 mg/kg). Use sonication if necessary to ensure complete dissolution.
-
Administration: Administer the A-740003 solution or vehicle via intraperitoneal (i.p.) injection at a volume of 5 ml/kg.
3. Behavioral Testing (Mechanical Allodynia)
-
Apparatus: Use a set of calibrated von Frey filaments.
-
Acclimatization: Place the rats in individual plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[15]
-
Procedure:
-
Administer A-740003 or vehicle 30 minutes before behavioral testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing bending force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) in grams.
-
-
Data Analysis: Compare the PWT between the vehicle-treated and A-740003-treated groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P2X7 Receptor Signaling Pathway and A-740003 Inhibition.
Caption: General Experimental Workflow for A-740003 Efficacy Testing.
References
- 1. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A-740003 | P2X Receptor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifibrotic effect of the P2X7 receptor antagonist A740003 against acute myocardial infarction-induced fibrotic remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Plasma Levels of A-74273
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpectedly low plasma concentrations of the P2X7 receptor antagonist, A-74273, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are P2X7 receptor antagonists important?
This compound is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels expressed on immune cells and are involved in inflammatory processes.[1] Antagonism of this receptor is a promising therapeutic strategy for inflammatory diseases, pain, and neurological disorders.[1][2]
Q2: What are the common general factors that can lead to low plasma levels of a research compound?
Several factors can contribute to low systemic exposure of an orally administered compound. These can be broadly categorized as issues with bioavailability, rapid metabolism and clearance, or problems with the experimental protocol itself. Bioavailability can be influenced by the drug's physicochemical properties (like solubility and stability), its formulation, and various physiological factors of the animal model (such as gastrointestinal conditions and first-pass metabolism).[3][4][5][6] High metabolic clearance can also rapidly remove the compound from circulation.[7][8]
Q3: Could the formulation of this compound be the issue?
Yes, the formulation is a critical factor. The solubility, stability, and particle size of the compound in the chosen vehicle can significantly impact its absorption.[3][4] For instance, poorly soluble compounds may not be efficiently absorbed from the gastrointestinal tract. It is also important to ensure the compound is stable in the formulation and does not degrade before or after administration.
Q4: How do the physiological characteristics of the animal model affect plasma concentrations?
Animal-specific factors play a significant role. These include the pH of the gastrointestinal tract, gastric emptying time, intestinal motility, and the activity of metabolic enzymes.[4][5][9] Age, sex, and genetic strain of the animal can also lead to variability in drug absorption and metabolism.[4] Furthermore, the "first-pass effect," where the drug is metabolized in the gut wall or liver before reaching systemic circulation, can substantially reduce bioavailability.[3]
Troubleshooting Guide for Low this compound Plasma Levels
This guide provides a systematic approach to identifying and resolving common issues leading to unexpectedly low plasma concentrations of this compound.
Issue 1: Undetectable or Very Low Plasma Levels of this compound
Possible Cause 1: Analytical Method Sensitivity
-
Question: Is your analytical method (e.g., LC-MS/MS) sensitive enough to detect the expected concentrations of this compound?
-
Troubleshooting:
-
Verify the lower limit of quantification (LLOQ) of your assay.
-
Prepare quality control (QC) samples at and near the LLOQ to confirm assay performance.
-
If necessary, optimize the analytical method to improve sensitivity.
-
Possible Cause 2: Compound Stability
-
Question: Is this compound stable in the formulation vehicle and in plasma samples?
-
Troubleshooting:
-
Formulation Stability: Analyze the concentration of this compound in the dosing formulation at the beginning and end of the experiment to check for degradation.
-
Plasma Stability: Perform a freeze-thaw stability test and a bench-top stability test on spiked plasma samples to ensure the compound does not degrade during sample processing and storage.
-
Possible Cause 3: Errors in Dosing or Sampling
-
Question: Was the dose prepared and administered correctly, and were blood samples collected at appropriate time points?
-
Troubleshooting:
-
Review your dosing procedure to ensure accuracy. For oral gavage, check for any signs of regurgitation.
-
Verify the blood collection schedule. For compounds with potentially rapid absorption and elimination, early time points are crucial.
-
Ensure proper handling and storage of plasma samples post-collection.
-
Issue 2: Lower-Than-Expected Plasma Exposure (Low AUC)
Possible Cause 1: Poor Oral Bioavailability
-
Question: Is this compound being efficiently absorbed from the gastrointestinal tract?
-
Troubleshooting:
-
Investigate Physicochemical Properties: Review the solubility and permeability data for this compound. Low solubility is a common reason for poor absorption.[4]
-
Formulation Optimization: Consider alternative formulation strategies to enhance solubility, such as using a different vehicle, creating a suspension of micronized particles, or using solubility-enhancing excipients.[4]
-
In Vitro Permeability Assays: If not already done, perform in vitro permeability assays (e.g., Caco-2) to assess the potential for intestinal absorption.
-
Possible Cause 2: High First-Pass Metabolism
-
Question: Is this compound being extensively metabolized in the liver or gut wall before reaching systemic circulation?
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the species being studied. Rapid degradation in these systems suggests high first-pass metabolism.
-
Intravenous (IV) Dosing Study: If feasible, conduct a pilot pharmacokinetic study with IV administration. Comparing the Area Under the Curve (AUC) from IV and oral routes allows for the calculation of absolute bioavailability. A low absolute bioavailability with good absorption would point towards high first-pass metabolism.
-
Possible Cause 3: Rapid Systemic Clearance
-
Question: Is this compound being rapidly cleared from the bloodstream?
-
Troubleshooting:
-
Pharmacokinetic Modeling: Analyze the pharmacokinetic profile from an IV dosing study to determine the clearance rate.
-
Metabolite Identification: Analyze plasma and urine samples to identify major metabolites. This can provide insights into the primary clearance pathways.
-
Summary of Potential Factors Influencing this compound Plasma Levels
| Category | Factor | Potential Impact on Plasma Levels |
| Physicochemical Properties | Solubility | Low solubility can lead to poor dissolution and absorption, resulting in low plasma levels. |
| Stability | Degradation in the GI tract or formulation can reduce the amount of active compound available for absorption. | |
| Molecular Size | Larger molecules may have slower absorption rates.[4] | |
| Formulation | Vehicle | The choice of vehicle can significantly affect the solubility and stability of the compound. |
| Particle Size | Smaller particle sizes can increase the surface area for dissolution and improve absorption.[3] | |
| Excipients | Inactive ingredients can either enhance or hinder absorption.[4] | |
| Physiological (Animal Model) | GI Tract pH | The pH of the stomach and intestines can affect the stability and solubility of the compound.[4] |
| Gastric Emptying & Motility | The rate at which the compound moves through the GI tract influences the time available for absorption.[4] | |
| First-Pass Metabolism | Metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.[3] | |
| Plasma Protein Binding | High plasma protein binding can affect the distribution and clearance of the compound. | |
| Transporter Effects | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which would limit its absorption.[10] | |
| Experimental Procedures | Route of Administration | The route of administration directly impacts bioavailability, with intravenous administration providing 100% bioavailability.[3] |
| Dose Volume & Concentration | Incorrect dose preparation can lead to inaccurate dosing. | |
| Animal Handling & Stress | Stress can alter physiological parameters like gut motility and blood flow, potentially affecting drug absorption.[11] | |
| Blood Sampling Times | Inappropriate sampling times may miss the peak plasma concentration (Cmax) and lead to an underestimation of exposure. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation:
-
Prepare the this compound formulation at the desired concentration in the selected vehicle.
-
Ensure the formulation is homogenous (e.g., by vortexing or sonicating if it is a suspension).
-
Take a sample of the formulation for concentration analysis to confirm dose accuracy.
-
-
Dose Administration:
-
Weigh each animal to determine the exact dose volume.
-
Administer the dose via oral gavage (PO) or intravenous injection (IV).
-
Observe the animal for any adverse reactions or signs of regurgitation.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Include calibration standards and quality control samples in each analytical run.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
Caption: Troubleshooting workflow for low plasma levels of this compound.
Caption: General signaling pathway of a P2X7 receptor antagonist like this compound.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 3. What are 4 factors that affect bioavailability? [synapse.patsnap.com]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. [Bioavailability and factors influencing its rate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in measurement of metabolic clearance, metabolite profile and reaction phenotyping of low clearance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clearance in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A-74273 solubility and stability solutions
Frequently Asked Questions (FAQs)
Q1: I cannot find any solubility data for A-74273. Where should I start?
A1: When solubility data is unavailable, a systematic approach is recommended. Start with common laboratory solvents and perform small-scale solubility tests. A suggested starting panel of solvents includes:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS)
Q2: How can I determine the stability of this compound in my experimental system?
A2: Stability should be empirically determined under your specific experimental conditions. Key factors to consider are the solvent, pH, temperature, and light exposure. It is advisable to prepare fresh solutions for each experiment. If solutions must be stored, they should be kept at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. A pilot experiment to assess degradation over your experimental timeframe is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution. | The compound has low solubility in the chosen solvent. | Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation. |
| The solution is supersaturated. | Prepare a fresh solution at a lower concentration. | |
| Inconsistent experimental results. | The compound may be degrading in solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -80°C. Protect from light if the compound is light-sensitive. |
| The compound has poor solubility, leading to inaccurate concentrations. | Visually inspect solutions for any precipitate before use. Consider filtering the solution to remove any undissolved material. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol outlines a method to qualitatively assess the solubility of a compound in various solvents.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate, clear microcentrifuge tubes for each solvent to be tested.
-
Solvent Addition: Add a defined volume of the first solvent (e.g., 100 µL of DMSO) to the corresponding tube.
-
Dissolution: Vortex the tube vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Addition: If the compound has not fully dissolved, add another aliquot of the solvent and repeat the vortexing and observation steps. Record the total volume of solvent required to dissolve the compound.
-
Repeat: Repeat steps 2-5 for each of the selected solvents.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to solubility and stability testing.
Caption: A generalized workflow for assessing compound solubility and stability.
Caption: Factors influencing the experimental success of a research compound.
Mitigating off-target effects of A-74273
Welcome to the technical support center for A-74273. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer troubleshooting support for experiments involving this renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonpeptidic renin inhibitor.[1] It directly binds to the active site of the enzyme renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I. This is the rate-limiting step in the renin-angiotensin system (RAS), and its inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target selectivity profile of this compound against a broad panel of kinases or other enzymes. However, like many small molecule inhibitors, it has the potential for off-target activities. Potential off-target effects can sometimes be inferred from the side effects observed with other renin inhibitors, which may include hyperkalemia, hypotension, and renal impairment, particularly in combination with other RAS-blocking agents.[2][3]
Q3: How is this compound metabolized, and could this contribute to off-target effects?
This compound is known to be metabolized, at least in part, by the cytochrome P450 3A (CYP3A) enzyme system. This can lead to drug-drug interactions if this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4.[4][5] Such interactions could alter the plasma concentration of this compound or co-administered drugs, potentially leading to unexpected biological effects.
Q4: What are general strategies to minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect in your experimental system.
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Perform orthogonal validation: Confirm key findings using a different experimental approach, such as using another renin inhibitor with a different chemical scaffold or using genetic methods like siRNA to silence renin expression.
-
Conduct selectivity profiling: If resources permit, profile this compound against a panel of relevant kinases or other potential off-targets to identify unintended interactions.[6][7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or reduced viability at concentrations that should be selective for renin inhibition. | The compound may be inhibiting other essential cellular targets, such as kinases involved in cell survival pathways. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and compare it to the concentration causing toxicity. 2. Use a cell viability assay (e.g., MTT, trypan blue) to quantify toxicity. 3. Consider performing a broad kinase screen to identify potential off-target kinases.[6][7] |
| Experimental results are inconsistent when this compound is used with other small molecules. | This compound is metabolized by CYP3A4, and co-administered compounds may be inhibitors or inducers of this enzyme, altering the effective concentration of this compound.[4][5] | 1. Review the literature to determine if the co-administered compounds are known CYP3A4 modulators. 2. If an interaction is suspected, consider using a compound that is not a CYP3A4 substrate or performing experiments with and without the interacting compound to isolate its effect. |
| Observed phenotype is not consistent with known downstream effects of renin inhibition. | This compound may be modulating a different signaling pathway independent of the renin-angiotensin system. | 1. Map the observed phenotype to known signaling pathways. 2. Use pathway analysis tools and consider performing phosphoproteomics or transcriptomics to identify affected pathways. 3. Validate any identified off-target pathways using specific inhibitors or activators of that pathway. |
| Variability in results between different cell lines or animal models. | The expression levels of the on-target (renin) and potential off-targets may differ between experimental models. | 1. Quantify the protein expression of renin in the different models being used. 2. If a potential off-target has been identified, also quantify its expression. 3. Select models with high on-target and low off-target expression for your experiments. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
Objective: To differentiate between cytotoxicity caused by the intended inhibition of renin and that caused by off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).
-
Treatment: Treat the cells with the this compound serial dilutions for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Viability Assay: After the treatment period, perform a standard cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Renin Activity Assay: In a parallel experiment, treat cells with the same concentrations of this compound and measure renin activity using a commercially available kit to determine the IC50 for on-target inhibition.
-
Data Analysis: Plot the cell viability data and renin activity data against the log of the this compound concentration to determine the EC50 for cytotoxicity and the IC50 for renin inhibition. A significant difference between these two values suggests that cytotoxicity may be due to off-target effects.
Protocol 2: Assessing CYP3A4-Mediated Drug Interactions
Objective: To determine if a co-administered compound alters the effects of this compound through CYP3A4 metabolism.
Methodology:
-
Experimental Setup: Design an experiment to measure a specific biological effect of this compound (e.g., inhibition of angiotensin II production).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at its EC50 concentration.
-
Group 3: Co-administered compound alone.
-
Group 4: this compound + co-administered compound.
-
Group 5 (Optional): this compound + a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control for interaction.[9]
-
Group 6 (Optional): this compound + a known CYP3A4 inducer (e.g., rifampicin) as a positive control for interaction.[5][9]
-
-
Measurement: After an appropriate incubation time, measure the biological endpoint.
-
Data Analysis: Compare the effect of this compound alone (Group 2) to its effect in the presence of the co-administered compound (Group 4). A significant change in the activity of this compound suggests a drug-drug interaction, potentially mediated by CYP3A4.
Signaling Pathways and Workflows
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heart.org [heart.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cytochrome P450 in drug interactions | springermedizin.de [springermedizin.de]
Validation & Comparative
A Comparative Guide to A-74273 and Other Nonpeptide Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Direct inhibition of renin, the rate-limiting enzyme of the RAS, has been a long-sought-after therapeutic strategy for hypertension. This guide provides a detailed comparison of A-74273, a potent nonpeptide renin inhibitor developed by Abbott Laboratories, with other notable nonpeptide renin inhibitors, including the clinically approved Aliskiren, as well as Remikiren and Zankiren.
Mechanism of Action: Targeting the Rate-Limiting Step of the RAS
Nonpeptide renin inhibitors, including this compound, act by directly binding to the active site of the renin enzyme. This competitive inhibition prevents the conversion of angiotensinogen (B3276523) to angiotensin I, the initial and rate-limiting step in the RAS cascade.[1] By blocking the pathway at its origin, these inhibitors effectively reduce the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.
Below is a diagram illustrating the renin-angiotensin system and the point of intervention for renin inhibitors.
References
A Comparative Analysis of the Renin Inhibitors A-74273 and Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two direct renin inhibitors, A-74273 and the clinically approved drug, aliskiren (B1664508). While this compound's development was discontinued, an examination of its preclinical profile alongside aliskiren offers valuable insights into the structure-activity relationships and pharmacological properties of this class of antihypertensive agents.
Mechanism of Action: Targeting the Rate-Limiting Step of the RAAS
Both this compound and aliskiren are potent, non-peptidic, orally active inhibitors of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly binding to the active site of renin, these compounds prevent the conversion of angiotensinogen (B3276523) to angiotensin I, thereby decreasing the production of the potent vasoconstrictor angiotensin II.[1][2] This upstream inhibition of the RAAS cascade leads to vasodilation and a reduction in blood pressure.
In Vitro Potency: A Quantitative Comparison
The inhibitory potency of this compound and aliskiren against human renin has been determined in vitro, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Compound | IC50 (Human Renin) |
| This compound | 3.1 nM |
| Aliskiren | 0.6 nM[3][4][5] |
Table 1: In Vitro Inhibitory Potency against Human Renin. This table summarizes the IC50 values of this compound and aliskiren for the inhibition of human renin.
Preclinical In Vivo Efficacy: Blood Pressure Reduction in Animal Models
The antihypertensive effects of both this compound and aliskiren have been evaluated in various animal models. Due to the species specificity of renin, these studies often utilize sodium-depleted animals to activate the RAAS or employ transgenic models expressing human renin.
This compound: Efficacy in Conscious Salt-Depleted Dogs
| Dose | Route | Maximum Mean Arterial Pressure Reduction (mmHg) |
| 30 mg/kg | p.o. | -40 ± 4 |
| 60 mg/kg | p.o. | -46 ± 5 |
| 10 mg/kg | i.v. | Comparable to 30 mg/kg i.v. (initial response) |
| 30 mg/kg | i.v. | Comparable to 10 mg/kg i.v. (initial response) |
Table 2: In Vivo Efficacy of this compound in Conscious Salt-Depleted Dogs. This table presents the maximum reduction in mean arterial pressure observed after oral (p.o.) and intravenous (i.v.) administration of this compound to conscious salt-depleted dogs.
Aliskiren: Efficacy in Sodium-Depleted Marmosets and Transgenic Rats
| Animal Model | Dose | Route | Blood Pressure Reduction |
| Sodium-Depleted Marmosets | 1-30 mg/kg | p.o. | Dose-dependent reduction |
| Sodium-Depleted Marmosets | 3 mg/kg | p.o. | -30 ± 4 mmHg (peak effect at 1h)[6] |
| Spontaneously Hypertensive Rats | 10-100 mg/kg/day | s.c. minipump | Dose-dependent reduction[6] |
| Double-Transgenic Rats (human renin & angiotensinogen) | 3 mg/kg/day | - | Lowered blood pressure to 115 ± 6 mmHg[5] |
| Double-Transgenic Rats (human renin & angiotensinogen) | 0.3 mg/kg/day | - | Lowered blood pressure to 139 ± 5 mmHg[5] |
| Cyp1a1-Ren2 Transgenic Rats | 10 mg/kg | i.v. | Decreased Mean Arterial Pressure from 194 ± 7 to 136 ± 2 mmHg[7] |
Table 3: In Vivo Efficacy of Aliskiren in Various Animal Models. This table summarizes the blood pressure-lowering effects of aliskiren in different preclinical models.
Experimental Protocols
This compound: In Vivo Blood Pressure Study in Conscious Salt-Depleted Dogs
The in vivo efficacy of this compound was assessed in conscious, salt-depleted dogs. Salt depletion was induced to stimulate the renin-angiotensin system, making the animals responsive to renin inhibitors. This compound was administered either orally (p.o.) or intravenously (i.v.) at various doses. Blood pressure was monitored continuously to determine the maximum reduction in mean arterial pressure.
Aliskiren: In Vivo Blood Pressure Studies
-
Sodium-Depleted Marmosets: Marmosets were sodium-depleted to activate the RAAS. Aliskiren was administered as a single oral dose, and blood pressure was measured by radiotelemetry.[6]
-
Spontaneously Hypertensive Rats (SHR): Aliskiren was administered continuously via subcutaneous osmotic minipumps to SHRs, a genetic model of hypertension. Blood pressure was monitored to assess the dose-dependent antihypertensive effect.[6]
-
Double-Transgenic Rats (dTGR): This model, expressing both human renin and human angiotensinogen, allows for the direct evaluation of human renin inhibitors. Aliskiren was administered to these rats to assess its ability to lower blood pressure and ameliorate end-organ damage.[5]
-
Cyp1a1-Ren2 Transgenic Rats: In this model, hypertension is induced by the expression of the mouse Ren2 renin gene. Aliskiren was administered intravenously to evaluate its acute effects on blood pressure and renal hemodynamics.[7]
Visualizing the Mechanism and Workflow
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition.
Caption: A typical experimental workflow for evaluating renin inhibitor efficacy in vivo.
References
- 1. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct renin inhibition with aliskiren normalizes blood pressure in Cyp1a1-Ren2 transgenic rats with inducible angiotensin ii-dependent malignant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-74273 and ACE Inhibitors: Mechanism of Action and Experimental Effects
In the landscape of cardiovascular therapeutics, particularly those targeting the Renin-Angiotensin-Aldosterone System (RAAS), both the novel renin inhibitor A-74273 and the established class of Angiotensin-Converting Enzyme (ACE) inhibitors represent critical advancements. While both aim to mitigate the hypertensive and pathological effects of the RAAS, their distinct mechanisms of action lead to different pharmacological profiles. This guide provides a detailed comparison of this compound and ACE inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between this compound and ACE inhibitors lies in their respective points of intervention within the RAAS cascade.
This compound: The Upstream Regulator
This compound is a nonpeptidic, potent, and orally active renin inhibitor.[1] Renin is the enzyme that catalyzes the first and rate-limiting step in the RAAS pathway: the conversion of angiotensinogen (B3276523) to angiotensin I.[2][3][4][5] By directly inhibiting renin, this compound effectively shuts down the entire downstream cascade, preventing the formation of both angiotensin I and the potent vasoconstrictor, angiotensin II.[2][3][4][5] This upstream blockade is a key differentiator from other RAAS inhibitors.
ACE Inhibitors: The Downstream Modulators
Angiotensin-Converting Enzyme (ACE) inhibitors, a class that includes drugs like enalapril (B1671234), ramipril (B1678797), and zofenopril (B1663440), act further down the RAAS pathway. Their primary mechanism is the inhibition of ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[6][7][8][9] This reduction in angiotensin II levels leads to vasodilation and a decrease in blood pressure.[6][7][8][9]
Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin (B550075), a potent vasodilator.[6][7] By inhibiting ACE, these drugs lead to an accumulation of bradykinin, which contributes to their vasodilatory and cardioprotective effects.[4] This dual action on both the angiotensin and bradykinin systems is a hallmark of ACE inhibitors.
Signaling Pathway Diagrams
To visually compare the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and ACE inhibitors.
Experimental Data: A Comparative Look at Cardiovascular Effects in Dogs
Table 1: Comparison of Cardiovascular Effects of this compound and Enalapril in Dogs
| Parameter | This compound (Sodium-Depleted Dogs)[6] | Enalapril (Dogs with Pacing-Induced Heart Failure)[6] |
| Dose | 0.01 and 0.1 mg/kg/min (IV infusion) | Not specified in abstract |
| Effect on Mean Arterial Pressure (MAP) | Maximal decrease of 19 ± 3% and 23 ± 3% | Not explicitly quantified as a percentage decrease |
| Effect on Systemic Vascular Resistance (SVR) | Reduction of 21 ± 2% and 25 ± 2% | Not explicitly quantified |
| Effect on Left Ventricular End-Diastolic Pressure (LVEDP) | Reduction of 40 ± 8% and 47 ± 12% | Significant reductions in left atrial and ventricular chamber dimensions |
| Other Notable Effects | No significant change in heart rate or cardiac output | Increased velocity of circumferential fiber shortening; decreased left ventricular ejection time |
Disclaimer: The data presented in this table are from separate studies with different experimental models and protocols. A direct comparison should be made with caution.
Experimental Protocols
This compound in Sodium-Depleted and Sodium-Replete Anesthetized Dogs
-
Animal Model: Pentobarbital-anesthetized dogs, some of which were sodium-depleted to activate the RAAS.
-
Drug Administration: A single intravenous (IV) bolus of this compound followed by a 30-minute infusion.
-
Hemodynamic Measurements: Mean arterial pressure (MAP), systemic vascular resistance (SVR), and left ventricular end-diastolic pressure (LVEDP) were measured.
-
Biochemical Analysis: Plasma renin activity (PRA) was assessed at baseline.
Enalapril in Dogs with Pacing-Induced Heart Failure
-
Animal Model: Dogs with experimentally induced heart failure via a surgically implanted programmable ventricular pacemaker.
-
Study Design: A repeated-measures study evaluating the effects of enalapril before and after the induction of heart failure.
-
Assessments: Clinical signs, radiography, and echocardiography were used to characterize the therapeutic responses to enalapril.
-
Echocardiographic Parameters: Velocity of circumferential fiber shortening, left ventricular ejection time, and left atrial and ventricular chamber dimensions were measured.
Experimental Workflow Diagram
The following diagram illustrates a generalized experimental workflow for evaluating the cardiovascular effects of a RAAS inhibitor in a canine model.
Conclusion
This compound and ACE inhibitors both effectively inhibit the Renin-Angiotensin-Aldosterone System, but at different key enzymatic steps. This compound provides a more upstream blockade by directly inhibiting renin, the rate-limiting enzyme of the cascade. In contrast, ACE inhibitors act downstream to prevent the formation of angiotensin II and also potentiate the effects of bradykinin.
The available experimental data in canine models demonstrate that both this compound and ACE inhibitors like enalapril exert beneficial cardiovascular effects, including reductions in blood pressure and improvements in cardiac function. However, the lack of direct comparative studies necessitates careful interpretation when evaluating their relative efficacy. Future head-to-head trials are warranted to provide a more definitive comparison of these two important classes of RAAS inhibitors.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of zofenopril on the cardiovascular system of spontaneously hypertensive rats treated with the ACE2 inhibitor MLN-4760 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of enalapril in dogs with pacing-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled clinical evaluation of enalapril in dogs with heart failure: results of the Cooperative Veterinary Enalapril Study Group. The COVE Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ramipril on renal function during progressive overpacing-induced heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Clinical evaluation of Ramipril in dogs with asymptomatic degenerative" by Prakit Kohkayasit [digital.car.chula.ac.th]
Comparative Analysis: A-74273 versus Angiotensin Receptor Blockers (ARBs)
A Guide for Researchers and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[2] Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to two main G protein-coupled receptors: the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3] The AT1 receptor mediates most of the known physiological and pathophysiological actions of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cell growth.[4][5]
Angiotensin Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the actions of angiotensin II and lowering blood pressure.[6][7] They are widely used in the treatment of hypertension, heart failure, and diabetic nephropathy.[8]
This guide provides a comparative framework for evaluating a novel compound, A-74273, against established ARBs. This compound has been identified as a nonpeptidic renin inhibitor.[9] Renin is an enzyme that catalyzes the first and rate-limiting step in the RAS cascade, the conversion of angiotensinogen (B3276523) to angiotensin I.[1][10] By inhibiting renin, this compound effectively reduces the production of angiotensin II, leading to a decrease in blood pressure.[9] This mechanism of action is distinct from that of ARBs, which block the action of angiotensin II at its receptor.
This document will outline the key experimental data necessary for a comprehensive comparison, provide detailed methodologies for essential experiments, and present the relevant signaling pathways.
Mechanism of Action and Signaling Pathways
ARBs act as competitive antagonists at the AT1 receptor, preventing angiotensin II from binding and initiating downstream signaling.[11] This blockade leads to vasodilation, reduced aldosterone secretion, and decreased sympathetic nervous system activity.[12]
In contrast, this compound inhibits the enzyme renin, which is upstream in the RAS cascade.[9] This leads to a reduction in the levels of both angiotensin I and angiotensin II.[10] The ultimate physiological effects are similar to those of ARBs, namely reduced blood pressure and cardiovascular protection.
Below are diagrams illustrating the Renin-Angiotensin System and the distinct points of intervention for this compound and ARBs.
Caption: RAS pathway and points of drug intervention.
Comparative Data Presentation
A thorough comparison of this compound and ARBs requires quantitative data from a series of preclinical experiments. The following tables provide a template for summarizing such data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki (nM) | AT1 Receptor Binding Affinity (Ki, nM) | AT2 Receptor Binding Affinity (Ki, nM) |
| This compound | Renin | Enzyme Inhibition | >10,000 | >10,000 | |
| Losartan | AT1 Receptor | Receptor Binding | 19 | >10,000 | |
| Valsartan | AT1 Receptor | Receptor Binding | 3.9 | >10,000 | |
| Telmisartan | AT1 Receptor | Receptor Binding | 3.3 | >10,000 |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: In Vivo Efficacy in Animal Models of Hypertension
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| This compound | Spontaneously Hypertensive Rat (SHR) | Oral | |||
| Losartan | Spontaneously Hypertensive Rat (SHR) | Oral | |||
| Valsartan | Spontaneously Hypertensive Rat (SHR) | Oral |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.
1. Renin Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound to inhibit the enzymatic activity of renin.
-
Methodology: A fluorogenic substrate-based assay is commonly used. Recombinant human renin is incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured by detecting the fluorescence signal. The IC50 value is calculated from the dose-response curve.
2. AT1 Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of ARBs for the AT1 receptor.
-
Methodology: A radioligand binding assay is a standard method.[13][14] Membranes from cells overexpressing the human AT1 receptor are incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound (e.g., Losartan).[13] The amount of radioligand bound to the receptor is measured, and the Ki value is determined by competitive binding analysis.[13][15] Selectivity is assessed by performing a similar assay with membranes from cells expressing the AT2 receptor.
3. In Vivo Blood Pressure Measurement in Hypertensive Animal Models
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound and ARBs in a relevant animal model of hypertension.
-
Methodology: The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension.[16][17] Animals are administered the test compounds orally. Blood pressure is monitored continuously using radiotelemetry or periodically using the tail-cuff method.[18] The reduction in mean arterial pressure and the duration of the antihypertensive effect are quantified.
Below is a diagram illustrating a typical experimental workflow for comparing a novel compound with an established ARB.
Caption: Workflow for in vitro and in vivo comparison.
Conclusion
The comparison between a renin inhibitor like this compound and ARBs is a comparison of two different strategies to modulate the RAS. While both classes of drugs lead to a reduction in angiotensin II-mediated effects, their distinct mechanisms of action may result in different pharmacological profiles. A comprehensive evaluation based on the experimental framework outlined in this guide will enable researchers and drug development professionals to make informed decisions about the potential therapeutic advantages of novel compounds targeting the renin-angiotensin system.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 7. bhf.org.uk [bhf.org.uk]
- 8. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 13. benchchem.com [benchchem.com]
- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 16. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 18. researchgate.net [researchgate.net]
A-74273: Metabolite Efficacy Unveiled in Renin Inhibition
A comparative analysis of the renin inhibitor A-74273 and its primary metabolites, A-78030 and A-78242, reveals that the metabolic products retain potent activity against human renin, comparable to the parent drug. This guide presents a quantitative comparison of their inhibitory effects and details the experimental methodology used for this determination.
This compound, a novel nonpeptide renin inhibitor, undergoes in vivo metabolism to form two major metabolites: A-78030 (des-morpholino amine) and A-78242 (hydroxyethyl amine).[1] Investigations into the pharmacological activity of these metabolites have demonstrated that they are as potent as the parent compound, this compound, in inhibiting human renin.[1] However, a notable species-specific difference was observed, with the metabolites exhibiting significantly lower potency against dog renin compared to the parent drug.[1]
Quantitative Comparison of Renin Inhibitory Activity
The inhibitory activities of this compound and its metabolites against human and dog renin were quantified using a renin inhibitor activity assay. The results, expressed as IC50 values (the concentration of an inhibitor required to inhibit 50% of the enzyme's activity), are summarized in the table below.
| Compound | Human Renin IC50 (nM) | Dog Renin IC50 (nM) |
| This compound (Parent Drug) | 3.1 | 43 |
| A-78030 (Metabolite) | Not specified, but stated as active as parent against human renin | Much less potent than parent |
| A-78242 (Metabolite) | Not specified, but stated as active as parent against human renin | Much less potent than parent |
Data sourced from Hypertension, 1992.[1][2]
Experimental Protocols
Renin Inhibitor Activity Assay:
The efficacy of this compound and its metabolites was determined through a renin inhibitor activity procedure.[1] This assay measures the ability of a compound to inhibit the enzymatic activity of renin. The general steps are as follows:
-
Sample Preparation: Plasma samples containing the drug or its metabolites are serially diluted with a buffer.
-
Protein Precipitation: Acetonitrile is used to precipitate plasma proteins.
-
Reconstitution: The evaporated samples are reconstituted with solutions of angiotensinogen (B3276523) (the substrate for renin) and renin. These solutions also contain Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit other serine proteases.
-
Measurement of Renin Activity: The activity of renin is then determined by measuring the rate of angiotensin I generation from angiotensinogen. The inhibitory effect of the compounds is calculated by comparing the renin activity in the presence of the test compounds to the activity in their absence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway, the mechanism of action for this compound, and the experimental workflow for assessing its inhibitory activity.
Caption: Mechanism of this compound and its metabolites in the renin-angiotensin pathway.
Caption: Workflow for determining the renin inhibitory activity of this compound and its metabolites.
References
A Comparative Guide to the In Vivo Efficacy of the Renin Inhibitor A-74273
This guide provides an objective comparison of the in vivo performance of A-74273, a nonpeptide renin inhibitor, with other relevant alternatives for inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols.
Introduction to Renin Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step: the conversion of angiotensinogen (B3276523) to angiotensin I. Inhibiting renin offers a targeted approach to down-regulating the entire system, making it a prime target for antihypertensive therapies. This compound was developed as a potent, nonpeptide, and orally bioavailable renin inhibitor.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its effect by directly binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This action reduces the production of angiotensin I and, subsequently, the downstream vasoconstrictor angiotensin II, leading to a decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System signaling cascade and points of inhibition.
Comparative In Vivo Data
The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound compared to Aliskiren (B1664508), another direct renin inhibitor. Data has been compiled from separate studies and direct head-to-head comparisons in the same experiment are limited in the available literature.
Table 1: Comparative Antihypertensive Efficacy
| Compound | Animal Model | Dose | Route | Maximum Blood Pressure Reduction (mmHg) | Study Conditions |
| This compound | Salt-depleted Dogs | 30 mg/kg | p.o. | -40 ± 4 | Conscious animals[1] |
| This compound | Salt-depleted Dogs | 60 mg/kg | p.o. | -46 ± 5 | Conscious animals[1] |
| Aliskiren | 2K1C Hypertensive Rats | 50 mg/kg/day | Gavage | Exerted significant antihypertensive effects | 4-week treatment[2] |
| Irbesartan (ARB) | Hypertensive Humans | 150 mg | p.o. | -8.9 (DBP), -12.5 (SBP) | Mild-to-moderate hypertension[3] |
| Aliskiren | Hypertensive Humans | 150 mg | p.o. | -9.3 (DBP), -11.4 (SBP) | Mild-to-moderate hypertension[3] |
| Aliskiren | Hypertensive Humans | 300 mg | p.o. | -11.8 (DBP), -15.8 (SBP) | Mild-to-moderate hypertension[3] |
p.o. = oral administration; DBP = Diastolic Blood Pressure; SBP = Systolic Blood Pressure; ARB = Angiotensin II Receptor Blocker.
Table 2: Comparative Potency and Pharmacokinetics
| Compound | Potency (IC50, human renin) | Animal Model | Bioavailability (%) | Key Pharmacokinetic Notes |
| This compound | 3.1 nM[4] | Dogs | 26 ± 10 (10 mg/kg, i.d.) | Predominantly hepatobiliary elimination[5] |
| Aliskiren | 0.6 nM[6] | N/A | Low (approx. 2.5% in humans) | Long half-life allows for once-daily dosing |
| Zankiren (B1683623) (A-72517) | 1.1 nM[6] | N/A | N/A | An earlier renin inhibitor for comparison |
| Enalkiren (A-64662) | 14 nM[6] | N/A | N/A | An earlier renin inhibitor for comparison |
i.d. = intraduodenal administration.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing in vivo findings. Below are representative protocols based on studies of renin inhibitors.
Protocol 1: In Vivo Blood Pressure Measurement in Conscious Dogs
This protocol outlines the methodology used to assess the antihypertensive effects of this compound in a large animal model.[1]
-
Animal Model: Conscious beagle dogs.
-
Sodium Depletion: To activate the RAAS and make blood pressure renin-dependent, animals are placed on a low-sodium diet and administered diuretics (e.g., furosemide) prior to the study.
-
Drug Administration: this compound is administered intravenously (i.v.) or orally (p.o.) at specified doses (e.g., 10, 30, 60 mg/kg).
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored using indwelling arterial catheters connected to pressure transducers.
-
Data Collection: Blood pressure and heart rate are recorded at baseline and for an extended period post-administration (e.g., up to 24 hours) to determine the magnitude and duration of the effect.
-
Blood Sampling: Venous blood samples are collected at various time points to measure plasma drug concentrations and plasma renin activity (PRA).
Caption: General experimental workflow for in vivo validation of a renin inhibitor.
Protocol 2: Measurement of Plasma Renin Activity (PRA)
PRA is a critical biomarker for assessing the efficacy of a renin inhibitor. The assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen.[7][8]
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). It is critical to keep the sample at room temperature and process it quickly to prevent cryoactivation of prorenin, which can lead to falsely elevated results.[9]
-
Plasma Separation: Centrifuge the blood at room temperature to separate the plasma.
-
Angiotensin I Generation: Split the plasma sample into two aliquots. Incubate one at 37°C and the other in an ice bath (0-4°C) for a defined period (e.g., 90-180 minutes). The 37°C incubation allows endogenous renin to generate Ang I. The 0-4°C sample serves as a baseline control where enzymatic activity is minimal. Protease inhibitors are added to prevent Ang I degradation.[8]
-
Quantification: The amount of Ang I generated in both aliquots is quantified, typically using a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC/MS-MS).[7][9]
-
Calculation: PRA is calculated as the difference in Ang I concentration between the 37°C and 4°C samples, expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/hr).
Summary and Conclusion
In vivo studies demonstrate that this compound is a potent and orally active renin inhibitor. In salt-depleted dogs, it produces a dose-dependent and significant reduction in blood pressure.[1] Its potency (IC50) is comparable to other nonpeptide renin inhibitors like zankiren and aliskiren.[4][6]
Compared to the clinically approved renin inhibitor Aliskiren, this compound showed promising oral bioavailability in preclinical animal models.[5] However, Aliskiren has been extensively studied in humans and has shown efficacy comparable to established antihypertensive agents like angiotensin receptor blockers.[3][10]
The data suggests that direct renin inhibition is a viable mechanism for blood pressure reduction. While this compound represented a significant step in the development of orally bioavailable renin inhibitors, subsequent compounds like Aliskiren have advanced to clinical use. This guide highlights the importance of continued research in optimizing pharmacokinetic properties to enhance the therapeutic potential of this drug class.
References
- 1. Effects of high doses of this compound, a novel nonpeptidic and orally bioavailable renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting effects of aliskiren versus losartan on hypertensive vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a well-absorbed, efficacious renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. labcorp.com [labcorp.com]
- 10. Aliskiren vs. angiotensin receptor blockers in hypertension: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Renin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of key renin inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in cardiovascular drug development.
Direct renin inhibitors represent a distinct class of antihypertensive agents that target the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Unlike ACE inhibitors or angiotensin II receptor blockers, they prevent the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone.[1] Understanding the comparative pharmacokinetics of these inhibitors is crucial for optimizing drug efficacy and safety profiles. This guide focuses on three key renin inhibitors: aliskiren (B1664508), the first orally active drug in this class to receive clinical approval, and two earlier investigational compounds, zankiren (B1683623) and remikiren (B162721).
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of renin inhibitors are characterized by several key parameters that dictate their absorption, distribution, metabolism, and excretion. The following table summarizes these parameters for aliskiren, zankiren, and remikiren, providing a basis for their comparative evaluation. A notable characteristic of these early-generation renin inhibitors is their generally low oral bioavailability.[2]
| Parameter | Aliskiren | Zankiren | Remikiren |
| Oral Bioavailability (%) | ~2.5 | Data not consistently reported, but noted to have substantial bioavailability in some animal species[3] | <1[4] |
| Half-life (t½) (hours) | ~24-40[5] | ~7 (oral), 5.2-8.2 (intravenous)[6] | <1.5 (intravenous)[7] |
| Time to Max. Conc. (Tmax) (hours) | 1-3[8] | 0.9-1.6[6] | ~0.08 (5 minutes)[7] |
| Max. Concentration (Cmax) | Dose-dependent; 24.2 ± 6.79 ng/mL (160 mg single dose)[2] | Dose-dependent; 4-83 ng/mL (dose range 200-800 mg)[9] | Dose-dependent[9] |
| Area Under the Curve (AUC) | Dose-dependent[10] | Dose-dependent[9] | Data not readily available in comparable units |
| Clearance (CL) | High, approaching hepatic blood flow[7] | Systemic plasma clearance of ~900 ml/min (intravenous)[4] | High hepatic clearance[7] |
| Protein Binding (%) | 47-51[8] | Data not readily available | Data not readily available |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the methods used to determine the pharmacokinetic parameters, the following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for a pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bps.ac.uk [bps.ac.uk]
- 10. researchgate.net [researchgate.net]
A-74273: A Comparative Analysis of a Novel Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of A-74273, a potent, orally active, nonpeptide renin inhibitor. Due to the discontinuation of this compound's clinical development, direct head-to-head clinical trial data is unavailable. Therefore, this guide presents preclinical data for this compound alongside comparative clinical trial data for aliskiren (B1664508), the only approved drug in the same class, to offer a comprehensive assessment of the therapeutic potential of renin inhibitors.
Preclinical Profile of this compound
This compound demonstrated potent inhibition of human renin with an IC50 of 3.1 nM.[1][2] Preclinical studies in various animal models highlighted its potential as an antihypertensive agent. In conscious, salt-depleted dogs, oral administration of this compound resulted in dose-related reductions in mean arterial pressure and plasma renin activity.[2] For instance, at doses of 3, 10, and 30 mg/kg, peak reductions in mean arterial pressure were -14 ± 1, -26 ± 3, and -44 ± 3 mm Hg, respectively.[2]
Comparative Clinical Data: Aliskiren vs. Other Antihypertensives
As a proxy for the clinical performance of a renin inhibitor, this section summarizes data from meta-analyses of randomized controlled trials comparing aliskiren with angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).
Aliskiren vs. Angiotensin Receptor Blockers (ARBs)
A meta-analysis of 10 randomized controlled trials involving 3,732 participants demonstrated that aliskiren is as effective as ARBs (losartan, valsartan, and irbesartan) in controlling blood pressure.[3][4] There was no significant difference in the reduction of diastolic blood pressure (DBP) and systolic blood pressure (SBP) between aliskiren and ARBs.[3][4] Furthermore, the rates of therapeutic response, blood pressure control, and adverse events were similar between the two drug classes.[3][4]
| Outcome Measure | Aliskiren vs. ARBs (Weighted Mean Difference) | 95% Confidence Interval |
| Diastolic Blood Pressure (DBP) Reduction | -0.18 mmHg | -1.07 to 0.71 |
| Systolic Blood Pressure (SBP) Reduction | 0.15 mmHg | -1.38 to 1.69 |
| Table 1: Comparison of Blood Pressure Reduction between Aliskiren and ARBs.[3][4] |
| Adverse Event | Aliskiren | ARBs |
| Any Adverse Event | Similar Incidence | Similar Incidence |
| Severe Adverse Events | Similar Incidence | Similar Incidence |
| Withdrawal due to Adverse Events | Similar Incidence | Similar Incidence |
| Table 2: Comparison of Adverse Events between Aliskiren and ARBs.[3][4] |
Aliskiren vs. Angiotensin-Converting Enzyme (ACE) Inhibitors
In long-term studies, a lower proportion of patients treated with aliskiren (150 mg and 300 mg) experienced adverse events compared to those treated with ACE inhibitors (33.7% and 43.2% vs. 60.1%, respectively).[5] Notably, patients treated with aliskiren were significantly less likely to develop a cough, a common side effect of ACE inhibitors.[5]
Experimental Protocols
In Vitro Renin Inhibition Assay
A generalized protocol for screening renin inhibitors, which can be adapted for compounds like this compound, involves a fluorometric method.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by renin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Procedure:
-
Reagent Preparation: Prepare assay buffer, renin enzyme solution, and the test inhibitor solution at various concentrations.
-
Assay Plate Setup: Add the substrate, assay buffer, and either the inhibitor or vehicle control to the wells of a microtiter plate.
-
Reaction Initiation: Add the renin enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.
-
Data Analysis: Calculate the percent inhibition of renin activity by the test compound compared to the vehicle control.
In Vivo Antihypertensive Efficacy Study in Dogs
This protocol is based on preclinical studies conducted with this compound.[2]
Animal Model: Conscious, salt-depleted dogs.
Procedure:
-
Acclimatization and Baseline Measurement: Acclimate the animals to the experimental conditions and record baseline mean arterial pressure and plasma renin activity.
-
Drug Administration: Administer this compound orally at various doses.
-
Hemodynamic Monitoring: Continuously monitor blood pressure.
-
Blood Sampling: Collect blood samples at specified time points to measure plasma renin activity and drug concentrations.
-
Data Analysis: Analyze the dose-dependent effects on mean arterial pressure and plasma renin activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of renin inhibitors and a typical drug screening workflow.
Caption: Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: A typical workflow for screening renin inhibitors like this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a well-absorbed, efficacious renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren vs. angiotensin receptor blockers in hypertension: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating A-74273's Effect on Blood Pressure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: P2X7 Receptor Antagonism in Hypertension
The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and has been implicated in the pathophysiology of hypertension.[1][2] Activation of the P2X7 receptor, particularly in the context of high angiotensin II levels or salt-sensitive hypertension, contributes to vasoconstriction, renal microvascular dysfunction, and inflammation, ultimately leading to elevated blood pressure.[1][3] A-74273, as a P2X7 receptor antagonist, is presumed to counteract these effects. The proposed mechanism for the antihypertensive effect of P2X7 receptor antagonists involves the amelioration of inflammation, improvement of renal blood flow and oxygenation, and a reduction in tonic vasoconstriction.[3][4]
P2X7 Signaling Pathway in Blood Pressure Regulation
Comparative Efficacy of Antihypertensive Agents
The following tables summarize the available quantitative data on the effects of various P2X7 receptor antagonists and other classes of antihypertensive drugs on blood pressure in different experimental models.
Table 1: Effect of P2X7 Receptor Antagonists on Blood Pressure in Animal Models
| Compound | Animal Model | Treatment Protocol | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction/Outcome | Citation(s) |
| AZ11657312 | Angiotensin II-infused rats | Not specified | 133 ± 2 (Mean Arterial Pressure) | Blood pressure normalized | [4] |
| Brilliant Blue G (BBG) | Angiotensin II-infused rats | Acute infusion | Elevated due to Ang II | Reduced to control levels | [4] |
| This compound | Not specified | Not specified | Not specified | Data not available | - |
Table 2: Effect of Other Antihypertensive Agents on Blood Pressure
| Compound/Class | Model | Treatment Protocol | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction/Outcome | Citation(s) |
| Zilebesiran (RNAi) | Human (KARDIA-3 trial) | Single 300 mg subcutaneous dose | ≥140 (Systolic) | -9.2 mmHg (placebo-adjusted systolic) in patients on diuretics | |
| Captopril (ACE Inhibitor) | Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day for 3 weeks | 201.7 ± 6.5 (Systolic) | Reduced to 148.3 ± 2.5 mmHg (Systolic) | [2] |
| Losartan (ARB) | Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day for 8 weeks | Elevated | Significantly inhibited blood pressure elevation | [5][6] |
| Taurine | Spontaneously Hypertensive Rats (SHR) | 1% solution in drinking water for 16 weeks | 182 ± 5 | Reduced to 146 ± 6 mmHg | [7] |
Experimental Protocols
General Protocol for In Vivo Validation of Antihypertensive Compounds
A standardized experimental workflow is crucial for the validation of potential antihypertensive agents. The following outlines a typical protocol used in preclinical studies.
1. Animal Model Selection:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.[2][5][6][8] Blood pressure begins to rise at 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adults.[8]
-
Angiotensin II (Ang II) Infusion Model: This model induces hypertension through the continuous administration of Ang II via osmotic mini-pumps. This leads to a rapid increase in blood pressure, often reaching a mean arterial pressure of around 160 mmHg.[3]
2. Compound Administration:
-
Route of Administration: Dependent on the compound's properties, administration can be oral (gavage), intravenous, subcutaneous, or intraperitoneal.
-
Dosage and Frequency: A dose-response study is typically conducted to determine the optimal concentration and administration frequency.
3. Blood Pressure Measurement:
-
Telemetry: Considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.
-
Tail-cuff Method: A non-invasive method suitable for repeated measurements, though it can be influenced by animal stress.[5][6]
4. Data Analysis:
-
Statistical analysis is performed to compare blood pressure readings between the treatment and control groups. Parameters such as systolic, diastolic, and mean arterial pressure are evaluated.
Experimental Workflow for In Vivo Antihypertensive Validation
Conclusion
While direct quantitative evidence for the blood pressure-lowering effects of this compound is not prominently available in the reviewed literature, the data from other P2X7 receptor antagonists suggest a promising therapeutic potential for this class of compounds in the management of hypertension. The mechanism of action, centered on mitigating inflammation and renal vascular dysfunction, presents a novel approach compared to traditional antihypertensive therapies. Further preclinical studies with this compound, employing rigorous experimental protocols as outlined in this guide, are necessary to definitively quantify its efficacy and elucidate its precise pharmacological profile. The comparative data provided for alternative agents underscores the dynamic landscape of hypertension research and offers valuable benchmarks for the continued development of innovative treatments like this compound.
References
- 1. Biometric genetic analysis of blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 3. Angiotensin II causes hypertension and cardiac hypertrophy through its receptors in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A subpressor dose of angiotensin II elevates blood pressure in a normotensive rat model by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 7. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Cross-Species Comparison of A-74273 Metabolism: A Guide for Researchers
This guide provides a comprehensive comparison of the metabolism of A-74273, an orally active renin inhibitor, across various species. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's metabolic fate and to aid in the extrapolation of preclinical data to humans. The primary metabolic route for this compound involves the oxidative cleavage of its morpholine (B109124) ring.
Quantitative Metabolic Profile
The metabolism of this compound has been investigated in rats, dogs, and humans. The primary route of elimination is through extensive metabolism followed by biliary excretion.
In Vivo Biliary Excretion of this compound and its Major Metabolites
Following intravenous administration, the majority of the dose is excreted in the bile as metabolites resulting from the opening of the morpholine ring. The three principal metabolites are an ethanolamine (B43304) derivative (A-78242), an amine derivative (A-78030), and a carboxylic acid derivative (A-81307).
| Species | Unchanged this compound (% of Biliary Radioactivity) | Metabolite A-78242 (Ethanolamine) | Metabolite A-78030 (Amine) | Metabolite A-81307 (Carboxylic Acid) |
| Rat | Data not specified | 12.0 - 20.2% | 12.0 - 20.2% | 12.0 - 20.2% |
| Dog | 5 - 17% | 12.0 - 20.2% | 12.0 - 20.2% | 12.0 - 20.2% |
Data derived from studies on bile-exteriorized animals.
In Vitro Metabolism in Liver Microsomes
Incubation of this compound with liver microsomes from rats, dogs, and humans resulted in the formation of the same three major morpholine ring-opened metabolites. The production of these metabolites was reportedly similar across the three species, suggesting that the in vitro system is a representative model for the in vivo metabolism of this compound. This cross-species similarity in microsomal metabolism provides confidence in extrapolating metabolic pathways from preclinical species to humans.
Experimental Protocols
The following are generalized protocols representative of the methodologies likely employed in the metabolism studies of this compound.
In Vitro Metabolism with Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability and identifying the metabolites of a test compound using liver microsomes.
1. Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (rat, dog, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Organic solvent for reaction termination (e.g., acetonitrile (B52724) or methanol)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final protein concentration) and this compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold organic solvent.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method such as radio-HPLC or LC-MS/MS.
In Vivo Metabolism in Bile-Duct Cannulated Rodents and Non-Rodents
This protocol describes a common in vivo method for determining the extent of biliary excretion and characterizing the metabolic profile of a drug candidate.
1. Animals:
-
Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Animals are surgically prepared with a cannula in the common bile duct for the collection of bile.
2. Administration of Test Compound:
-
This compound, radiolabeled for ease of detection (e.g., with ¹⁴C), is formulated in a suitable vehicle.
-
The compound is administered via intravenous or oral routes at a specified dose.
3. Sample Collection:
-
Bile is collected continuously into pre-weighed tubes at designated intervals (e.g., hourly for the first 6-8 hours, then pooled for longer periods up to 48-72 hours).
-
Urine and feces are also collected in metabolic cages during the study period.
-
Blood samples may be collected at various time points to determine the pharmacokinetic profile.
4. Sample Analysis:
-
The total radioactivity in bile, urine, and feces is determined by liquid scintillation counting.
-
The metabolic profile in the collected samples is analyzed using radio-HPLC to separate and quantify the parent drug and its metabolites.
-
The structure of the metabolites can be further elucidated using techniques like mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cross-species comparison of this compound metabolism.
Metabolic Pathway of this compound
Caption: Primary metabolic pathway of this compound via morpholine ring opening.
Safety Operating Guide
Crucial Safety Information Regarding "A-74273" and Proper Disposal Procedures
Identifying the specific chemical nature of a substance is the critical first step for ensuring safe handling and disposal. The identifier "A-74273" does not correspond to a clearly defined chemical substance in publicly available databases. It is likely an internal product code or catalog number specific to a particular manufacturer.
Without a definitive identification and the corresponding Safety Data Sheet (SDS), providing specific disposal procedures would be unsafe and could lead to hazardous situations for researchers, scientists, and drug development professionals. The information below outlines the necessary steps to obtain the correct disposal procedures.
Immediate Steps for Laboratory Safety
It is imperative for laboratory personnel to locate the Safety Data Sheet (SDS) for the specific product they are using. The SDS is a comprehensive document that provides detailed information about the chemical's properties, hazards, safe handling, storage, and emergency procedures, including proper disposal methods.
Actionable Guidance for Researchers:
-
Identify the Manufacturer: Determine the supplier or manufacturer of the product labeled "this compound." This information is typically found on the original product packaging, label, or purchase order.
-
Request the Safety Data Sheet (SDS): Contact the manufacturer or supplier directly to request the SDS for the specific product code "this compound." Manufacturers are legally obligated to provide this information.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is a crucial resource. They can assist in identifying the chemical, obtaining the SDS, and will provide specific guidance on disposal procedures that comply with local, state, and federal regulations.
General Principles of Chemical Waste Disposal
Once the chemical identity is confirmed and the SDS is obtained, the disposal procedures will likely fall under one of the following categories. This information is for general guidance only and should not replace the specific instructions in the product's SDS.
| Waste Category | General Disposal Guidelines |
| Non-Hazardous Waste | May be suitable for standard trash or sanitary sewer disposal, but only with explicit approval from your institution's EHS office. |
| Hazardous Waste | Must be collected in a designated, properly labeled, and sealed waste container. The container will be picked up by trained hazardous waste personnel for appropriate treatment and disposal. |
| Biohazardous Waste | Requires decontamination, often by autoclaving, before disposal. Sharps must be placed in puncture-resistant containers. |
| Radioactive Waste | Must be handled and disposed of according to strict protocols managed by your institution's radiation safety office. |
Experimental Workflow for Safe Chemical Handling and Disposal
The following diagram illustrates the logical workflow to ensure safety and compliance when handling and disposing of any chemical, including the substance identified as "this compound."
Caption: Workflow for Safe Chemical Handling and Disposal.
Building a culture of safety is paramount in a laboratory setting. Always prioritize obtaining complete and accurate information before handling or disposing of any chemical substance.
Navigating the Safe Handling of A-74273: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent pharmaceutical compounds like the renin inhibitor A-74273. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this guide aims to be a trusted resource for the safe handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the pharmacological activity of this compound, minimizing exposure is critical. A multi-layered approach combining appropriate PPE and engineering controls is necessary.
| Control Level | Equipment/Practice | Purpose |
| Primary Engineering Controls | Certified Chemical Fume Hood | To contain powders and aerosols during handling and weighing. |
| Ventilated Balance Enclosure | For accurately weighing small quantities while maintaining containment. | |
| Glove Box or Isolator | Recommended for handling larger quantities or for procedures with a high risk of aerosolization. | |
| Personal Protective Equipment (PPE) | Disposable Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Gloves should be changed frequently. |
| Safety Glasses with Side Shields or Goggles | To protect eyes from splashes and airborne particles. | |
| Laboratory Coat (fully buttoned) with Elastic Cuffs | To protect personal clothing and prevent skin exposure. | |
| Respiratory Protection (e.g., N95 or higher) | To be used based on a risk assessment, especially when handling powders outside of a ventilated enclosure. |
Safe Handling and Operational Procedures
Adherence to standardized procedures is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
A flowchart outlining the key procedural steps for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Assemble and inspect all necessary PPE before beginning work.
-
Ensure a spill kit containing appropriate absorbent materials and decontamination solutions is readily accessible.
-
-
Weighing and Solution Preparation:
-
All weighing of powdered this compound must be conducted within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., anti-static spatulas) to minimize dispersal of the powder.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
When transferring solutions, use appropriate containment measures such as sealed containers.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
| Spill Size | Procedure |
| Small Spill (powder or solution) | 1. Alert others in the immediate area. 2. If safe to do so, cover the spill with an appropriate absorbent material from the spill kit. 3. Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), working from the outside in. 4. Collect all contaminated materials in a sealed bag for proper disposal. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the designated safety officer. 3. Prevent entry into the affected area. 4. Follow institutional procedures for large chemical spills. |
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent residual contamination and ensure environmental safety.
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. A 70% ethanol (B145695) solution is generally effective for surface cleaning.
-
Contaminated glassware should be soaked in a suitable cleaning solution before being washed.
Waste Disposal:
All waste generated from handling this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
A diagram illustrating the proper segregation and disposal of waste generated from this compound.
-
Solid Waste:
-
Contaminated items such as gloves, bench paper, and weigh boats should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions and the first rinse from cleaning contaminated glassware should be collected in a labeled, sealed hazardous waste container.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
